molecular formula C74H114N20O19S B561601 Spexin

Spexin

Cat. No.: B561601
M. Wt: 1619.9 g/mol
InChI Key: ZZDZBDJTNIOJMF-TWMPYRTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spexin is a novel, highly conserved 14-amino acid peptide that was first identified in the human genome through bioinformatic methods . It is widely expressed in both the central nervous system and peripheral tissues, including the liver, adipose tissue, and gastrointestinal tract . Research indicates that this compound acts as an endogenous ligand for the galanin receptors 2 and 3 (GALR2/3) , through which it mediates its diverse physiological effects. A significant body of evidence has established this compound as a key regulator of energy homeostasis. Its most prominent research applications are in the study of metabolism, obesity, and diabetes. Studies have consistently shown that this compound expression is markedly downregulated in obese human adipose tissue and that circulating levels of this compound are reduced in individuals with obesity, type 2 diabetes, and metabolic syndrome . In vivo experimental models have demonstrated that administration of this compound reduces food intake, promotes weight loss, improves insulin sensitivity, and enhances lipid metabolism . Its anorexigenic effects are linked to modulation of hypothalamic neuropeptides, including the upregulation of POMC and suppression of NPY and AgRP . Furthermore, this compound has been found to regulate bile acid synthesis by inhibiting hepatic CYP7A1 and to influence adipocyte function by inhibiting lipogenesis and fatty acid uptake while promoting lipolysis . Beyond metabolic functions, this compound is also investigated for its potential roles in cardiovascular and renal function, reproduction, and inflammation . This product, this compound, is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for any human or veterinary diagnostic, therapeutic, or clinical applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N20O19S/c1-37(2)30-52(69(108)87-49(16-11-12-27-75)66(105)82-36-60(100)83-39(5)63(102)85-48(62(80)101)22-24-57(77)97)91-71(110)54(32-42-18-20-44(96)21-19-42)92-70(109)53(31-38(3)4)90-68(107)51(26-29-114-8)86-64(103)40(6)84-67(106)50(23-25-58(78)98)88-73(112)56-17-13-28-94(56)74(113)61(41(7)95)93-72(111)55(89-65(104)46(76)34-59(79)99)33-43-35-81-47-15-10-9-14-45(43)47/h9-10,14-15,18-21,35,37-41,46,48-56,61,81,95-96H,11-13,16-17,22-34,36,75-76H2,1-8H3,(H2,77,97)(H2,78,98)(H2,79,99)(H2,80,101)(H,82,105)(H,83,100)(H,84,106)(H,85,102)(H,86,103)(H,87,108)(H,88,112)(H,89,104)(H,90,107)(H,91,110)(H,92,109)(H,93,111)/t39-,40-,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZBDJTNIOJMF-TWMPYRTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N20O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1619.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Spexin Gene Expression in the Central Nervous System for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spexin (SPX), also known as Neuropeptide Q (NPQ), is a highly conserved 14-amino acid peptide hormone first identified in 2007 through bioinformatic analysis.[1][2] Encoded by the C12orf39 gene in humans, the mature peptide is processed from a larger preprohormone and is widely expressed in both the central nervous system (CNS) and peripheral tissues.[1][2][3] Its evolutionary conservation across vertebrate species suggests it plays a fundamental role in physiological processes.[1][4] this compound exerts its biological effects by acting as a natural ligand for galanin receptor type 2 (GALR2) and type 3 (GALR3), but not GALR1.[5][6][7][8] This interaction implicates SPX in a multitude of CNS-mediated functions, including the regulation of anxiety, feeding behavior, energy metabolism, reproduction, and pain perception.[3][9][10][11] Given its broad distribution and pleiotropic functions, the this compound system presents a promising target for novel therapeutic research and drug design.[2][3] This document provides an in-depth technical overview of this compound gene expression, its regulation, signaling pathways, and the key experimental protocols used for its study in the CNS.

Localization and Expression of this compound in the Central Nervous System

This compound mRNA and protein are ubiquitously distributed throughout the CNS, with particularly high expression levels in specific brain regions, suggesting its role as a key neurotransmitter or neuromodulator.[10][12] Studies in rodent models have provided a detailed map of its localization.

Data Presentation: Distribution of this compound in the CNS

Quantitative and qualitative analyses have demonstrated significant this compound expression in areas critical for endocrine, metabolic, and behavioral regulation. The brainstem has been identified as the tissue with the highest level of SPX expression in mice.[12]

Table 1: Distribution of this compound (SPX) in the Mouse Central Nervous System

Brain Region Relative Expression Level Cellular Localization (Immunohistochemistry) Reference(s)
High Expression (≥10-fold vs. skin)
Brainstem Highest Cytoplasmic [12]
Hypothalamus High Glial cells (anterior), Paraventricular, Dorsomedial, Ventromedial, Arcuate Nuclei [12]
Pituitary High Pars nervosa, Pars intermedia, cell clusters in Pars distalis [12]
Olfactory Bulb High N/A [12]
Cerebral Cortex High N/A [12]
Cerebellum High N/A [12]
Medium-to-High Expression (5 to 10-fold vs. skin)
N/A N/A N/A
Other Notable Regions
Hippocampus Present Neurons [9][13]
Locus Coeruleus Present Neurons [14]
Barrington's Nucleus Present Neurons [14]

| Medial Habenula | Present | Neurons |[14] |

Relative expression levels are based on RT-PCR data as reported in referenced studies.[12]

Regulation of this compound Gene Expression in the CNS

The expression of the this compound gene is dynamically regulated by a variety of central and peripheral signals, linking it to the body's metabolic and stress status. Key regulators include neuropeptides, hormones, and nutrients.

Hormonal and Neuropeptide Regulation
  • Corticotropin-Releasing Factor (CRF): Chronic stress and elevated CRF levels have been shown to significantly reduce this compound mRNA expression in the mouse hippocampus, hypothalamus, and pituitary.[9][11][15] This inhibitory effect is mediated specifically by CRF receptor 2 (CRFR2) and involves the activation of AC/cAMP/PKA and MEK1/2/Erk1/2 signaling cascades.[9]

  • Leptin: The adipokine leptin, a key regulator of energy balance, increases this compound mRNA in hypothalamic cells that express the leptin receptor (ObRb).[10] This process is dependent on the activation of the STAT3 signaling pathway, suggesting SPX acts as a downstream mediator of leptin's anorexigenic effects.[10]

  • Estradiol (E2): The gonadal hormone 17β-estradiol has been shown to downregulate this compound expression in the hypothalamus in a dose-dependent manner in fish models.[3][16]

Nutrient and Metabolic Regulation
  • Palmitate: This saturated fatty acid, often elevated in high-fat diets, induces the expression of Spx, Galr2, and Galr3 mRNA in hypothalamic neurons.[17][18] This regulation involves the activation of the innate immune receptor TLR4, as well as PKC and MAPK signaling pathways.[17]

  • Insulin: Following food intake, a rise in insulin can increase this compound expression in brain cell cultures, suggesting a direct link between glucose metabolism and central this compound regulation.[1][4]

Data Presentation: Quantitative Changes in this compound Expression

The following table summarizes reported quantitative changes in this compound mRNA expression in the CNS in response to various stimuli.

Table 2: Quantitative Changes in this compound (SPX) mRNA Expression in the CNS under Various Conditions

Condition/Stimulus Brain Region Animal Model Direction of Change Fold Change / Magnitude Reference(s)
Chronic Unpredictable Stress Hippocampus Mouse Decrease Significantly reduced [9][15]
CRF Injection Hippocampus, Pituitary, Hypothalamus Mouse Decrease Significantly decreased [9][15]
Leptin (icv injection) Hypothalamus (ObRb+ cells) Mouse Increase Significantly increased [10]
Palmitate Treatment Hypothalamic Neurons (in vitro) Mouse Increase Significantly induced [17][18]
Ovariectomy Hypothalamus Goldfish Increase Significantly increased [16]

| Estradiol (E2) Treatment | Hypothalamus | Spotted Scat / Goldfish | Decrease | Dose-dependent decrease |[3][16] |

Signaling Pathways and CNS Functions

This compound's functions are mediated through the activation of GALR2 and GALR3, which are G-protein coupled receptors (GPCRs).

This compound Signaling Pathways

Upon binding to GALR2 and GALR3, this compound primarily triggers Gi/o and Gq-coupled signaling pathways.[5][8]

  • Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This is a common mechanism for inhibitory neuropeptides.[5][9]

  • Gq Pathway: GALR2 activation can also stimulate the Gq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[8]

  • Other Pathways: Downstream of these initial events, this compound has been shown to activate the PI3K/Akt and MAPK/ERK signaling cascades, which are involved in cell proliferation and survival.[5]

Key Functions in the Central Nervous System
  • Anxiety and Stress Response: this compound is implicated as an anxiolytic factor.[9] Chronic stress reduces hippocampal this compound, while administration of a this compound-based GALR2 agonist produces anxiolytic effects.[8][9] The CRF-SPX interaction in the hippocampus appears central to this role.[9][13]

  • Appetite and Energy Homeostasis: Central administration of this compound reduces food intake and body weight.[10][19] It is thought to act as a satiety factor by modulating the expression of other key neuropeptides, such as proopiomelanocortin (POMC), and mediating the anorexigenic signals of leptin and insulin.[4][5][10]

  • Reproduction: this compound generally exerts an inhibitory effect on the reproductive axis. It can suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary and may regulate the activity of gonadotropin-releasing hormone (GnRH) neurons.[2][11][16]

  • Pain Perception: Central administration of this compound has been shown to produce antinociceptive effects against inflammatory pain, indicating a role in pain modulation pathways.[2]

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

CRF_Spexin_Pathway cluster_cell Hippocampal Neuron CRF CRF CRFR2 CRFR2 CRF->CRFR2 binds AC Adenylyl Cyclase (AC) CRFR2->AC couples to Gs/Gq MEK MEK1/2 CRFR2->MEK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB Transcription Factors PKA->CREB ERK Erk1/2 MEK->ERK ERK->CREB SPX_Gene This compound Gene (Spx) CREB->SPX_Gene inhibits transcription SPX_mRNA This compound mRNA SPX_Gene->SPX_mRNA

Caption: CRF-Mediated Inhibition of this compound Gene Expression.[9][15]

Leptin_Spexin_Pathway cluster_cell Hypothalamic Neuron cluster_nucleus Nucleus Leptin Leptin ObRb Leptin Receptor (ObRb) Leptin->ObRb binds JAK2 JAK2 ObRb->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_Dimer p-STAT3 Dimer pSTAT3->STAT3_Dimer dimerizes SPX_Promoter This compound Promoter STAT3_Dimer->SPX_Promoter binds to SPX_Gene This compound Gene SPX_Promoter->SPX_Gene activates transcription SPX_mRNA This compound mRNA SPX_Gene->SPX_mRNA

Caption: Leptin-STAT3 Signaling Pathway for this compound Induction.[10]

Spexin_Signaling cluster_cell Postsynaptic Neuron SPX This compound GALR23 GALR2 / GALR3 SPX->GALR23 binds Gi Gαi/o GALR23->Gi activates Gq Gαq GALR23->Gq activates AC Adenylyl Cyclase Gi->AC MAPK MAPK/ERK Pathway Gi->MAPK PLC Phospholipase C Gq->PLC PI3K PI3K/Akt Pathway Gq->PI3K cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG IP3_DAG->Response PI3K->Response MAPK->Response

Caption: this compound Signaling via GALR2/GALR3 Receptors.[5]

Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: Compound X regulates This compound expression in the CNS animal_model Animal Model (e.g., C57BL/6J Mice) start->animal_model treatment Treatment Groups: 1. Vehicle Control 2. Compound X animal_model->treatment tissue_harvest Tissue Harvest (e.g., Hypothalamus, Hippocampus) treatment->tissue_harvest rna_protein RNA & Protein Extraction tissue_harvest->rna_protein ihc Immunohistochemistry (IHC) for this compound Localization tissue_harvest->ihc (Separate Cohort for Histology) qpcr qRT-PCR Analysis of this compound mRNA rna_protein->qpcr western Western Blot Analysis of this compound Protein rna_protein->western data_analysis Data Analysis (Fold Change, Statistical Significance) qpcr->data_analysis western->data_analysis ihc->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental Workflow for Analyzing this compound Expression.

Key Experimental Protocols

This section provides an overview of standard methodologies for the detection and quantification of this compound mRNA and protein in CNS tissues.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol is for quantifying this compound mRNA levels in brain tissue.

  • 1. Reagents and Materials:

    • TRIzol Reagent or similar for RNA extraction.

    • RNase-free water, tubes, and pipette tips.

    • High-Capacity cDNA Reverse Transcription Kit.

    • SYBR Green or TaqMan qPCR Master Mix.

    • This compound-specific forward and reverse primers (e.g., designed using Primer3).

    • Housekeeping gene primers (e.g., GAPDH, β-actin) for normalization.

    • qPCR instrument.

  • 2. Tissue Homogenization and RNA Extraction:

    • Dissect the brain region of interest (e.g., hypothalamus) on ice and immediately place it in TRIzol reagent.

    • Homogenize the tissue using a mechanical homogenizer.

    • Follow the manufacturer's protocol for RNA extraction (typically involves chloroform separation and isopropanol precipitation).

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • 3. cDNA Synthesis (Reverse Transcription):

    • Combine total RNA (typically 1-2 µg) with random primers, dNTPs, reverse transcriptase, and reaction buffer as per the kit's instructions.

    • Run the reaction in a thermal cycler using the recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

  • 4. qPCR Reaction:

    • Prepare the qPCR reaction mix by combining cDNA, forward and reverse primers, SYBR Green/TaqMan Master Mix, and nuclease-free water.

    • Run samples in duplicate or triplicate on a qPCR plate.

    • Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Analyze the results using the ΔΔCt method to determine the relative fold change in this compound expression, normalized to the housekeeping gene.[20]

Protocol 2: In Situ Hybridization (ISH) for this compound mRNA Localization

This protocol is for visualizing the cellular location of this compound mRNA.

  • 1. Reagents and Materials:

    • Paraformaldehyde (PFA) for fixation.

    • Sucrose for cryoprotection.

    • Cryostat for sectioning.

    • DIG or FITC-labeled antisense and sense (control) riboprobes for this compound.

    • Hybridization buffer (containing formamide).

    • Anti-DIG/FITC antibody conjugated to alkaline phosphatase (AP).

    • NBT/BCIP substrate for colorimetric detection.

  • 2. Tissue Preparation:

    • Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.[21]

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in a sucrose solution (e.g., 20-30%) until it sinks.[22]

    • Freeze the brain and cut frozen sections (15-25 µm) on a cryostat. Mount sections onto coated slides.[22]

  • 3. Hybridization:

    • Pretreat sections to permeabilize the tissue (e.g., with proteinase K).

    • Dilute the labeled this compound riboprobe in hybridization buffer.

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[22]

  • 4. Washing and Detection:

    • Perform a series of high-stringency washes to remove the unbound probe.

    • Block the sections with a blocking solution (e.g., containing normal serum).

    • Incubate with an AP-conjugated anti-DIG/FITC antibody overnight at 4°C.[22]

    • Wash thoroughly and incubate with the NBT/BCIP substrate in the dark until the desired color develops.

    • Stop the reaction, counterstain if desired, dehydrate, and mount. Visualize under a microscope.[23]

Protocol 3: Western Blotting for this compound Protein Quantification

This protocol is for detecting and quantifying this compound protein levels.

  • 1. Reagents and Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against this compound.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • 2. Protein Extraction:

    • Homogenize dissected brain tissue in ice-cold RIPA buffer.[20]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 12,000 x g) at 4°C.

    • Collect the supernatant containing the total protein lysate.

    • Determine protein concentration using the BCA assay.[24]

  • 3. Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.[20][24]

  • 4. Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[25]

    • Incubate the membrane with the primary anti-Spexin antibody (diluted in blocking buffer) overnight at 4°C.[24]

    • Wash the membrane multiple times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band density using software and normalize to a loading control (e.g., β-actin).[24]

Protocol 4: Immunohistochemistry (IHC) for this compound Protein Localization

This protocol is for visualizing the distribution of this compound protein in brain sections.

  • 1. Reagents and Materials:

    • Same as for ISH tissue preparation.

    • Antigen retrieval buffer (e.g., citrate buffer pH 6.0), if needed.

    • Blocking buffer (e.g., 10% normal goat serum in PBST).

    • Primary antibody against this compound.

    • Biotinylated or fluorescently-labeled secondary antibody.

    • Avidin-Biotin Complex (ABC) reagent and DAB substrate (for colorimetric detection).

    • Mounting medium.

  • 2. Tissue Preparation and Antigen Retrieval:

    • Prepare PFA-fixed brain sections (free-floating or slide-mounted) as described for ISH.[26]

    • If required for the specific antibody, perform antigen retrieval by heating the sections in citrate buffer.

  • 3. Immunostaining:

    • Permeabilize sections with a detergent like Triton X-100 in PBS (PBST).

    • Block non-specific binding by incubating sections in blocking buffer for 1-2 hours.[26][27]

    • Incubate sections with the primary anti-Spexin antibody (diluted in blocking buffer) overnight at 4°C.[12]

    • Wash thoroughly with PBST.

    • Incubate with the appropriate secondary antibody (e.g., biotinylated goat anti-rabbit) for 1-2 hours.[12]

  • 4. Signal Detection and Visualization:

    • For Fluorescent Detection: After washing, mount sections with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

    • For Colorimetric Detection: After the secondary antibody, incubate with ABC reagent, wash, and then apply the DAB substrate until a brown precipitate forms. Dehydrate, clear, and mount the sections for brightfield microscopy.[12]

This compound has emerged as a critical neuropeptide in the central nervous system, with significant roles in regulating metabolism, stress, and reproduction. Its expression is tightly controlled by a network of hormonal and nutritional signals, positioning it as a key integrator of physiological state. The widespread distribution of this compound and its receptors, GALR2 and GALR3, throughout the brain highlights its potential as a therapeutic target for a range of disorders, including anxiety, obesity, and type 2 diabetes.[3][5][9] Future research should focus on further elucidating the downstream targets of this compound-activated neurons, exploring the therapeutic potential of selective GALR2/3 agonists, and investigating the role of this compound in human CNS pathologies. The detailed protocols and pathways described in this guide provide a foundational framework for researchers and drug development professionals to advance our understanding of this important neuropeptide system.

References

The Physiological Functions of the Spexin Neuropeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX), a highly conserved 14-amino acid neuropeptide, has emerged as a pleiotropic signaling molecule with significant implications for a range of physiological processes. Initially identified through bioinformatics, SPX is now recognized as an endogenous ligand for the galanin receptor subtypes 2 (GALR2) and 3 (GALR3).[1] Its widespread distribution in both the central nervous system and peripheral tissues underscores its diverse regulatory roles.[2][3] This technical guide provides a comprehensive overview of the core physiological functions of this compound, with a particular focus on its involvement in metabolism, reproduction, cardiovascular function, and nociception. We present a synthesis of current research, including detailed experimental protocols, quantitative data, and visual representations of its signaling pathways to facilitate further investigation and therapeutic development.

Introduction to this compound

This compound, also known as Neuropeptide Q (NPQ), is a novel peptide hormone encoded by the C12orf39 gene.[3] Its discovery has opened new avenues for understanding the complex interplay of signaling pathways that govern homeostasis. The mature 14-amino acid sequence of this compound is remarkably conserved across vertebrate species, suggesting a fundamental and evolutionarily important role.[3] this compound exerts its biological effects by binding to and activating GALR2 and GALR3, which are G protein-coupled receptors.[1] While GALR2 activation is primarily linked to Gq-coupled stimulatory signaling, GALR1 and GALR3 are associated with Gi-coupled inhibitory signaling.[4][5] This differential receptor coupling contributes to the diverse and sometimes opposing physiological effects observed with this compound administration.

Role of this compound in Metabolism and Energy Homeostasis

A substantial body of evidence implicates this compound as a critical regulator of metabolism and energy balance.[6] Circulating levels of this compound are often found to be decreased in individuals with obesity and type 2 diabetes, suggesting a protective role against metabolic dysfunction.[2][7]

Regulation of Food Intake and Body Weight

Animal studies have consistently demonstrated the anorexigenic effects of this compound. Central administration of this compound in goldfish has been shown to inhibit food intake by downregulating orexigenic factors like neuropeptide Y (NPY) and upregulating anorexigenic factors.[8][9] In rodent models of diet-induced obesity (DIO), systemic administration of this compound leads to reduced caloric intake and subsequent weight loss.[10][11]

Glucose and Lipid Metabolism

This compound plays a significant role in modulating both glucose and lipid metabolism. In animal models of type 2 diabetes, this compound treatment has been shown to improve glucose tolerance, reduce insulin resistance, and lower HbA1c levels.[7] Furthermore, this compound has been observed to inhibit the uptake of long-chain fatty acids into adipocytes and reduce hepatic fat accumulation by modulating lipogenesis and β-oxidation.[6][10] In vitro studies using human adipocytes have shown that this compound stimulates lipolysis while inhibiting lipogenesis and glucose uptake.[8]

Quantitative Data on Metabolic Effects of this compound
ParameterAnimal ModelThis compound Dose & RouteOutcomeReference
Caloric IntakeWistar Rats (DIO)35 µg/kg/day SC~32% reduction[10]
Body WeightC57BL/6J Mice (DIO)25 µg/kg/day IPSignificant weight loss[10][11]
Respiratory Exchange RatioC57BL/6J Mice (DIO)25 µg/kg/day IPSignificant reduction at night[10]
Fatty Acid UptakeDIO Mouse Adipocytes (in vitro)1 ng/mL73% inhibition[11]
Liver TriglyceridesFructose-induced MiceNot specifiedReduction[2]
Insulin SensitivityDIO and T2D MiceNot specifiedImprovement[2]
Serum TNF-α and IL-6T2D Mouse ModelNot specifiedReduction[2]
Body WeightType 2 Diabetic MiceNot specifiedReduction[7]
Glucose ToleranceType 2 Diabetic MiceNot specifiedEnhancement[7]
Experimental Protocols: Metabolic Studies

In Vivo Administration in Diet-Induced Obese (DIO) Rodents

  • Animal Model: C57BL/6J mice or Wistar rats fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.[10][11]

  • This compound Preparation: this compound peptide is dissolved in a vehicle such as sterile phosphate-buffered saline (PBS) or isotonic saline.[11][12]

  • Administration:

    • Intraperitoneal (IP) Injection: For mice, a common dosage is 25 µg/kg/day.[10][11]

    • Subcutaneous (SC) Injection: For rats, a dosage of 35 µg/kg/day has been used.[10]

  • Monitoring: Body weight, food and water intake are measured daily. Metabolic parameters such as respiratory exchange ratio and locomotor activity can be monitored using metabolic cages.[10]

In Vitro Fatty Acid Uptake Assay

  • Cell Model: Primary adipocytes isolated from the epididymal fat pads of DIO mice.

  • Assay:

    • Isolated adipocytes are incubated with varying concentrations of this compound.

    • A radiolabeled long-chain fatty acid, such as [3H]-oleate, is added to the incubation medium.

    • After a defined incubation period, the cells are washed to remove unincorporated fatty acids.

    • The amount of radioactivity incorporated into the cells is measured using liquid scintillation counting to determine the rate of fatty acid uptake.[10]

Signaling Pathways in Metabolic Regulation

This compound's metabolic effects are mediated through the activation of GALR2 and GALR3, leading to downstream signaling cascades that vary depending on the target tissue.

Spexin_Metabolic_Signaling cluster_adipocyte Adipose Tissue cluster_hepatocyte Liver cluster_hypothalamus Brain This compound This compound GALR2 GALR2 This compound->GALR2 Binds GALR3 GALR3 This compound->GALR3 Binds Adipocyte Adipocyte GALR2->Adipocyte Hepatocyte Hepatocyte GALR2->Hepatocyte Hypothalamus Hypothalamus GALR2->Hypothalamus GALR3->Adipocyte GALR3->Hepatocyte GALR3->Hypothalamus Lipolysis ↑ Lipolysis Adipocyte->Lipolysis Lipogenesis_A ↓ Lipogenesis Adipocyte->Lipogenesis_A FA_Uptake ↓ Fatty Acid Uptake Adipocyte->FA_Uptake Lipogenesis_H ↓ Lipogenesis Hepatocyte->Lipogenesis_H Beta_Oxidation ↑ β-Oxidation Hepatocyte->Beta_Oxidation Food_Intake ↓ Food Intake Hypothalamus->Food_Intake

Caption: this compound's signaling in metabolic tissues.

Role of this compound in Reproduction

This compound is increasingly recognized as a key neuromodulator in the reproductive axis, generally exerting an inhibitory influence.[13] It is expressed in various tissues of the hypothalamic-pituitary-gonadal (HPG) axis.[14]

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound can act at multiple levels of the HPG axis to inhibit reproductive function.[15] In several species, this compound has been shown to decrease the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[15] At the pituitary level, this compound can directly suppress the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14]

Ovarian Function

In the ovary, this compound and its receptors, GALR2 and GALR3, are expressed in granulosa cells, theca cells, and oocytes.[14] In vitro studies using human granulosa cells have demonstrated that this compound can inhibit cell proliferation and estradiol secretion.[14] These effects are mediated through the activation of GALR2/3 and downstream signaling pathways involving MAP3/1, STAT3, AKT, and PKA.[15][16]

Quantitative Data on Reproductive Effects of this compound
ParameterCell/Tissue ModelThis compound ConcentrationOutcomeReference
Granulosa Cell ProliferationHuman Granulosa CellsNot specifiedInhibition[14]
Estradiol (E2) SecretionHuman Granulosa CellsNot specifiedInhibition[14]
LH SecretionFish Pituitary CellsNot specifiedDecrease[14]
FSH Gene ExpressionFish PituitaryNot specifiedDecrease[14]
Experimental Protocols: Reproductive Studies

In Vitro Granulosa Cell Culture and Treatment

  • Cell Source: Granulosa cells can be obtained from follicular fluid collected during oocyte retrieval procedures from women undergoing in vitro fertilization (IVF).[14]

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM/F-12) supplemented with serum and antibiotics.

  • This compound Treatment: Cultured granulosa cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Assays:

    • Proliferation Assay: Cell proliferation can be measured using assays such as the alamarBlue assay or by quantifying the expression of proliferation markers like PCNA.[14][17]

    • Steroidogenesis Assay: The concentration of hormones like estradiol in the culture medium is measured using enzyme-linked immunosorbent assay (ELISA).[14]

Signaling Pathways in Reproductive Regulation

The inhibitory effects of this compound on reproductive function are mediated by its interaction with GALR2 and GALR3 on cells of the HPG axis.

Spexin_Reproductive_Signaling cluster_receptors This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Pituitary Anterior Pituitary This compound->Pituitary Ovary Ovary (Granulosa Cells) This compound->Ovary GnRH ↓ GnRH Release Hypothalamus->GnRH GALR2_3 GALR2/3 LH_FSH ↓ LH & FSH Secretion Pituitary->LH_FSH Proliferation ↓ Proliferation Ovary->Proliferation E2 ↓ Estradiol Secretion Ovary->E2 Spexin_Cardiovascular_Signaling This compound This compound Cardiomyocyte Cardiomyocyte This compound->Cardiomyocyte acts on Mitochondrial_Dysfunction Mitochondrial Dysfunction Cardiomyocyte->Mitochondrial_Dysfunction Metabolic_Dysfunction Metabolic Dysfunction Cardiomyocyte->Metabolic_Dysfunction Cardioprotection Cardioprotection Cardiomyocyte->Cardioprotection Hypoxia Hypoxia Hypoxia->Cardiomyocyte induces Spexin_Nociception_Workflow Start Start Induce_Diabetes Induce Diabetes in Mice (STZ) Start->Induce_Diabetes Group_Assignment Assign to Control and this compound Groups Induce_Diabetes->Group_Assignment Treatment Administer this compound or Vehicle Group_Assignment->Treatment Nociceptive_Test Measure Mechanical Nociceptive Threshold (von Frey) Treatment->Nociceptive_Test Data_Analysis Analyze and Compare Thresholds Nociceptive_Test->Data_Analysis End End Data_Analysis->End

References

The Discovery and History of Spexin: A Bioinformatics-Driven Journey to a Novel Neuropeptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX), also known as Neuropeptide Q (NPQ), is a highly conserved 14-amino acid peptide that has emerged as a pleiotropic signaling molecule with significant implications for metabolic regulation, reproduction, and other physiological processes. Its discovery in 2007 is a landmark example of the power of bioinformatics to unearth novel bioactive molecules from the vast expanse of genomic data. This technical guide provides a comprehensive overview of the history of this compound, detailing the bioinformatics pipeline that led to its identification, the experimental protocols used to validate its function, and its known signaling pathways. Quantitative data are summarized in structured tables, and key logical and signaling pathways are visualized using the DOT language to provide a clear and in-depth resource for the scientific community.

The In Silico Genesis of this compound

The story of this compound begins not in a wet lab, but within the computational analysis of the human genome. In 2007, two independent research groups identified this novel peptide hormone through sophisticated bioinformatics screening methods.[1][2] The primary approach utilized a Hidden Markov Model (HMM), a statistical model that can recognize patterns in sequences of data.[2][3]

The Bioinformatics Discovery Pipeline

The identification of this compound was a multi-step process that involved scanning entire proteomes for the characteristic features of peptide hormones.[2][3] These features include the presence of a signal peptide for secretion, and specific cleavage sites that liberate the mature, active peptide from a larger precursor protein (prepropeptide).[3]

The bioinformatics workflow can be summarized as follows:

Spexin_Discovery_Workflow cluster_0 Database Mining cluster_1 HMM-Based Screening cluster_2 Candidate Filtering and Annotation cluster_3 Experimental Validation db Mammalian Proteome Databases (e.g., Ensembl, SWISS-PROT) scan Scan Proteomes with HMM db->scan hmm Peptide Hormone HMM hmm->scan rank Rank Proteins by HMM Score scan->rank filter Filter for Hypothetical/ Poorly Annotated Proteins rank->filter candidates Identify Novel Candidates (e.g., C12orf39) filter->candidates biochem Biochemical Analysis (Secretion, Processing) candidates->biochem expression Tissue Expression Analysis (in situ hybridization, RT-PCR) candidates->expression functional Functional Assays (e.g., Muscle Contraction) candidates->functional

Figure 1: Bioinformatics workflow for the discovery of this compound.

The HMM was trained on a set of known peptide hormones to recognize key features such as:

  • Signal Peptide: A sequence at the N-terminus that directs the protein to the secretory pathway.

  • Prohormone Cleavage Sites: Specific amino acid motifs (e.g., dibasic residues like KR, RR) that are recognized by prohormone convertases.

  • Mature Peptide Characteristics: The model also incorporated general characteristics of the final peptide, such as size.

By applying this HMM to mammalian proteome databases, researchers were able to score every protein for its likelihood of being a peptide hormone precursor.[2] Proteins with high scores that were previously uncharacterized or poorly annotated were flagged as potential novel hormones. One such high-scoring candidate was a protein encoded by the gene C12orf39, located on human chromosome 12.[2] This gene was found to encode a 116-amino acid prepropeptide, which, after processing, was predicted to yield a 14-amino acid mature peptide, now known as this compound.[1]

Molecular and Genetic Features of this compound

The human this compound gene, C12orf39, is composed of six exons and five introns. The first and second exons encode the signal peptide, while the third and fourth exons encode the mature peptide sequence. The mature this compound peptide has the sequence Asn-Trp-Thr-Pro-Gln-Ala-Met-Leu-Tyr-Leu-Lys-Gly-Ala-Gln (NWTPQAMLYLKGAQ) and is flanked by dibasic cleavage sites.[4] This sequence is highly conserved across a wide range of vertebrate species, suggesting a crucial and evolutionarily maintained biological function.[4]

Experimental Validation and Methodologies

Following its in silico discovery, a series of experimental studies were conducted to validate the existence and function of this compound. These studies confirmed that this compound is a secreted peptide and began to unravel its physiological roles.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: this compound Receptor Activation

LigandReceptorEC50 (nM)
Wild-Type this compoundGALR245.7 ± 5.90
Wild-Type this compoundGALR3112.20 ± 14.48
dN1-Spexin AnalogGALR221.38 ± 5.54
dN1-Spexin AnalogGALR338.90 ± 8.00

Data sourced from a study on this compound-based GALR2 agonists.[5][6]

Table 2: Circulating this compound Levels in Humans

ConditionThis compound Concentration (ng/mL)
Non-obese Females6.63 ± 0.29
Obese Females4.48 ± 0.19
Healthy Adult Women (Median)0.195 (IQR: 0.177 - 0.219)
Participants with MetS (Median)0.18 (IQR: 0.13 - 0.24)
Participants without MetS (Median)0.26 (IQR: 0.17 - 0.50)
T2DM with Obesity1.72 ± 0.44
T2DM with Overweight2.07 ± 0.56

Data compiled from multiple studies on human subjects.[7][8][9][10][11]

Table 3: In Vivo Effects of this compound in Rodents

Animal Model & TreatmentEffect on Body WeightEffect on Food Intake
DIO Mice (25 µg/kg/day IP for 10 days)Progressive weight loss (Slope = -0.1742 g/day )Reduced caloric intake
DIO Rats (35 µg/kg/day SC)Weight lossReduced caloric intake by ~32%
Fasted Mice (10 nmol/mouse IP)-Significantly inhibited cumulative food intake at 2, 4, and 6 hours
Freely Feeding Mice (1 & 10 nmol/mouse IP in dark period)-Significantly suppressed cumulative food intake at 4 and 6 hours

Data from studies on diet-induced obese (DIO) and normal mice and rats.[12][13][14][15]

Detailed Experimental Protocols

This protocol describes a typical experiment to assess the in vivo effects of this compound on food intake and body weight in mice.

Objective: To determine the effect of peripherally administered this compound on metabolic parameters in a mouse model of diet-induced obesity (DIO).

Materials:

  • Male C57BL/6J DIO mice

  • Synthetic this compound peptide (lyophilized)

  • Sterile 1X Phosphate Buffered Saline (PBS)

  • 1 mL syringes with 25-27 gauge needles

  • Metabolic cages for individual housing and monitoring of food and water intake, locomotor activity, and respiratory exchange ratio (RER).

  • Analytical balance for daily body weight measurement.

Procedure:

  • Animal Acclimatization: Individually house mice in metabolic cages for a period of 3-5 days to allow for acclimatization to the new environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to a high-fat diet and water.

  • Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile 1X PBS to a final concentration suitable for the desired dosage (e.g., for a 25 µg/kg dose in a 30g mouse, the injected volume of a 75 µg/mL solution would be 100 µL).

  • Administration: Administer this compound (e.g., 25 µg/kg) or an equivalent volume of vehicle (1X PBS) via intraperitoneal (IP) injection once daily.[13][16] The injection should be performed in the lower right quadrant of the abdomen to avoid injury to internal organs.[17][18]

  • Monitoring: Record body weight daily at the same time each day.[12] Food and water consumption are continuously monitored by the metabolic cage system.[12] Locomotor activity and RER are also recorded by the system.

  • Data Analysis: Analyze changes in body weight over the treatment period using linear regression.[12] Compare cumulative food intake, average locomotor activity, and RER between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

InVivo_Spexin_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Monitoring & Data Collection cluster_3 Analysis acclimate Acclimatize DIO Mice in Metabolic Cages injection Daily Intraperitoneal (IP) Injection (this compound or Vehicle) acclimate->injection prepare_spx Prepare this compound Solution (e.g., 25 µg/kg in PBS) prepare_spx->injection monitor_bw Daily Body Weight injection->monitor_bw monitor_intake Continuous Food & Water Intake injection->monitor_intake monitor_activity Locomotor Activity injection->monitor_activity monitor_rer Respiratory Exchange Ratio (RER) injection->monitor_rer analysis Statistical Analysis of Metabolic Parameters monitor_bw->analysis monitor_intake->analysis monitor_activity->analysis monitor_rer->analysis

Figure 2: Experimental workflow for in vivo this compound administration.

This protocol outlines a method to measure this compound-induced activation of GALR2, a Gq-coupled receptor, by monitoring changes in intracellular calcium concentration using a fluorescent dye like Fluo-8.[1][19][20][21][22]

Objective: To quantify the activation of GALR2 by this compound in a cell-based assay.

Materials:

  • HEK293 cells stably or transiently expressing human GALR2.

  • 96-well black wall, clear bottom microplates.

  • Fluo-8 AM dye loading solution.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Synthetic this compound peptide.

  • A fluorescence microplate reader with a filter set of Ex/Em = 490/525 nm.

Procedure:

  • Cell Plating: Seed the GALR2-expressing HEK293 cells into the 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Dye Loading: Remove the growth medium and add 100 µL of Fluo-8 dye loading solution to each well. Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS with HEPES.

  • Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading for a few seconds. Then, add the this compound dilutions to the respective wells and continue to record the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity upon addition of this compound corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

This protocol describes a method to assess the activation of GALR3, a Gi-coupled receptor, by measuring the inhibition of forskolin-stimulated cAMP production.

Objective: To quantify the activation of GALR3 by this compound.

Materials:

  • HEK293 cells stably or transiently expressing human GALR3.

  • 96-well microplates.

  • Forskolin.

  • Synthetic this compound peptide.

  • A commercial cAMP assay kit (e.g., HTRF or ELISA-based).

  • A plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the GALR3-expressing HEK293 cells into 96-well plates and culture overnight.

  • Pre-incubation: Replace the culture medium with assay buffer and pre-incubate with a serial dilution of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise cAMP levels) to all wells (except for the basal control) and incubate for a specified time (e.g., 30 minutes).

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The activation of GALR3 by this compound will lead to an inhibition of the forskolin-stimulated cAMP production. Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

This compound Signaling Pathways

This compound exerts its biological effects by binding to and activating two of the three known galanin receptors: GALR2 and GALR3.[23][24] It does not show significant activity at GALR1.[5] These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

GALR2-Mediated Signaling (Gq/11 Pathway)

GALR2 is primarily coupled to the Gq/11 family of G-proteins. Upon this compound binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses.

Spexin_GALR2_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound galr2 GALR2 This compound->galr2 Binds gq Gq/11 galr2->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC Activation dag->pkc ca2 Ca2+ Release er->ca2 response Cellular Responses ca2->response pkc->response

Figure 3: this compound signaling through the GALR2 (Gq/11) pathway.

GALR3-Mediated Signaling (Gi/o Pathway)

GALR3 is coupled to the Gi/o family of G-proteins, which are inhibitory. When this compound binds to GALR3, the activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). cAMP is a crucial second messenger that activates protein kinase A (PKA). Therefore, by reducing cAMP levels, this compound, via GALR3, dampens PKA-mediated signaling pathways.

Spexin_GALR3_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound galr3 GALR3 This compound->galr3 Binds gi Gi/o galr3->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp atp ATP atp->ac Substrate pka PKA camp->pka Activates response Cellular Responses pka->response

Figure 4: this compound signaling through the GALR3 (Gi/o) pathway.

JAK2-STAT3 Pathway in Adipose Tissue

Recent evidence also implicates this compound in the browning of white adipose tissue (WAT) through the activation of the JAK2-STAT3 signaling pathway. This suggests a potential therapeutic angle for this compound in combating obesity by increasing energy expenditure.

Conclusion

The discovery of this compound is a testament to the power of bioinformatics in modern biological research. From its in silico prediction to its experimental validation and the ongoing elucidation of its physiological roles, this compound has become a significant focus of research in endocrinology and metabolism. This technical guide provides a foundational resource for scientists and researchers, offering a detailed overview of this compound's history, the methods used to study it, and its known signaling mechanisms. As research continues, a deeper understanding of this compound's functions will undoubtedly open new avenues for the development of novel therapeutics for metabolic disorders and other conditions.

References

Methodological & Application

Application Note: Quantifying Endogenous Spexin Levels Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spexin (SPX) is a highly conserved 14-amino acid neuropeptide that has emerged as a critical regulator of various metabolic processes.[1][2] Encoded by the C12orf39 gene, this compound is widely expressed in the central nervous system and peripheral tissues, including the gastrointestinal tract and adipose tissue.[1][3] Emerging research indicates its involvement in controlling energy balance, body weight, glucose homeostasis, and lipid metabolism.[2][3] Notably, circulating this compound levels are often found to be lower in individuals with chronic conditions such as obesity and type 2 diabetes, suggesting its potential as both a biomarker and a therapeutic target.[3][4][5]

Accurate quantification of endogenous this compound is crucial for understanding its physiological roles and its alterations in disease states. While immunoassays like ELISA and Radioimmunoassay (RIA) have been used, they can be susceptible to issues such as cross-reactivity and matrix interference, which may lead to discrepancies in reported concentrations.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a superior alternative, providing high specificity, sensitivity, and accuracy for peptide quantification.[6][8] This application note provides a detailed protocol for the robust quantification of endogenous this compound in plasma using LC-MS/MS.

This compound Signaling Pathways

This compound exerts its biological functions by binding to galanin receptors 2 and 3 (GALR2/GALR3).[3] Activation of these G-protein coupled receptors triggers downstream signaling cascades that modulate various cellular processes. Key pathways identified include the inhibition of hepatic gluconeogenesis through the FoxO1/PGC-1α pathway and the promotion of white adipose tissue "browning" via the JAK2-STAT3 pathway, which enhances energy expenditure.[9][10]

Spexin_Signaling_Pathway This compound This compound Receptor Galanin Receptors (GALR2/GALR3) This compound->Receptor JAK2 JAK2 Receptor->JAK2 Activates FoxO1 FoxO1 Receptor->FoxO1 STAT3 STAT3 JAK2->STAT3 Phosphorylates Browning WAT Browning (Energy Expenditure) STAT3->Browning Promotes PGC1a PGC-1α FoxO1->PGC1a Activates Gluconeogenesis Hepatic Gluconeogenesis PGC1a->Gluconeogenesis Promotes Experimental_Workflow A 1. Plasma Sample Collection (EDTA tubes + Protease Inhibitors) B 2. Protein Precipitation (e.g., Acetonitrile) A->B C 3. Solid-Phase Extraction (SPE) (Enrichment & Cleanup) B->C D 4. Sample Reconstitution C->D E 5. LC-MS/MS Analysis (UPLC + Triple Quadrupole MS) D->E F 6. Data Processing (Peak Integration & Quantification) E->F

References

Measuring Spexin-Induced Changes in Gene Expression by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin (SPX), a novel 14-amino acid neuropeptide, is emerging as a critical regulator in a multitude of physiological processes.[1] Functioning as a ligand for galanin receptors 2 and 3 (GALR2 and GALR3), this compound is implicated in the control of energy homeostasis, glucose and lipid metabolism, and body weight.[2][3][4][5] Studies have demonstrated that this compound can modulate the expression of key genes involved in metabolic pathways. For instance, it has been shown to inhibit the expression of genes involved in adipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] Furthermore, this compound can suppress hepatic gluconeogenesis by downregulating the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase) via the FoxO1/PGC-1α pathway. This application note provides a detailed protocol for researchers to measure the changes in the expression of such target genes in response to this compound treatment using quantitative polymerase chain reaction (qPCR).

This compound Signaling Pathways

This compound exerts its cellular effects by binding to and activating GALR2 and GALR3, which are G-protein coupled receptors.[2][5] Activation of these receptors can trigger downstream signaling cascades, including the JAK2-STAT3 pathway, which has been implicated in the this compound-mediated browning of white adipose tissue. Another key pathway influenced by this compound is the FoxO1/PGC-1α pathway, which is crucial in the regulation of hepatic gluconeogenesis.

Spexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPX This compound GALR2 GALR2 SPX->GALR2 binds GALR3 GALR3 SPX->GALR3 binds Gq Gq GALR2->Gq JAK2 JAK2 GALR2->JAK2 Gi Gi GALR3->Gi PLC PLC Gq->PLC FoxO1 FoxO1 Gi->FoxO1 inhibits PKC PKC PLC->PKC PKC->JAK2 PKC->FoxO1 phosphorylates STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pFoxO1 pFoxO1 (inactive) Gene_Expression Target Gene Expression FoxO1->Gene_Expression regulates pSTAT3->Gene_Expression regulates

Caption: this compound signaling through GALR2 and GALR3 receptors.

Experimental Workflow

The overall experimental workflow for measuring this compound-induced gene expression changes by qPCR involves several key steps, from cell culture and treatment to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., HepG2, 3T3-L1) B 2. This compound Treatment (and controls) A->B C 3. Total RNA Extraction B->C D 4. RNA Quantification and Quality Control C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. qPCR E->F G 7. Data Analysis (Relative Quantification) F->G

Caption: Workflow for qPCR analysis of gene expression.

Materials and Methods

Cell Culture and this compound Treatment
  • Cell Lines: Human hepatoma (HepG2) cells or mouse adipocyte (3T3-L1) cell lines are suitable models.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2, DMEM with 10% FBS for 3T3-L1) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of this compound peptide in sterile, nuclease-free water or an appropriate buffer.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 6, 12, 24 hours).

    • Include a vehicle-only control group.

    • Perform experiments in triplicate for each condition.

Total RNA Extraction
  • After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA according to the manufacturer's protocol.

  • Resuspend the final RNA pellet in nuclease-free water.

RNA Quantification and Quality Control
  • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 indicates pure RNA.

  • Assess RNA integrity by agarose gel electrophoresis to check for intact 28S and 18S ribosomal RNA bands.

Reverse Transcription (cDNA Synthesis)
  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

  • The resulting cDNA will be used as the template for qPCR.

Quantitative PCR (qPCR)
  • Primer Design: Design or obtain validated primers for the target genes and a reference (housekeeping) gene. The reference gene (e.g., GAPDH, ACTB) should have stable expression across all experimental conditions.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing:

      • SYBR Green Master Mix

      • Forward and reverse primers (final concentration of 200-500 nM each)

      • cDNA template (diluted)

      • Nuclease-free water

    • Perform the qPCR in a real-time PCR detection system.

  • Thermal Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis to verify the specificity of the amplified product.

Data Presentation and Analysis

The relative quantification of gene expression can be determined using the 2-ΔΔCt method.[6] The results are typically presented as fold change in gene expression in this compound-treated samples compared to the vehicle-treated control.

Table 1: Example Primer Sequences for qPCR

Gene TargetForward Primer (5'-3')Reverse Primer (5'-3')
Human PPARγ GCTGGCCTCCTTGATGAATAAGGGCTTCACGTTGGAGATG
Human C/EBPα CAAGAACAGCAACGAGTACCGGTCACTGGTCAACTCCAGCAC
Human PEPCK GAGGTCATTGCTGACCGGTTGGCCAGGTTGTCATAGGGTGA
Human G-6-Pase CCTGCTGGAACTGCTCTTTGGTTGCTGTAGTAGTCGGTGTCC
Human GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Table 2: Relative Gene Expression Changes Induced by this compound in HepG2 Cells (24h Treatment)

GeneVehicle Control (Fold Change)10 nM this compound (Fold Change ± SD)50 nM this compound (Fold Change ± SD)100 nM this compound (Fold Change ± SD)
PEPCK 1.00.78 ± 0.090.52 ± 0.060.31 ± 0.04**
G-6-Pase 1.00.81 ± 0.110.60 ± 0.080.45 ± 0.05**

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 3: Relative Gene Expression Changes Induced by this compound in 3T3-L1 Adipocytes (24h Treatment)

GeneVehicle Control (Fold Change)10 nM this compound (Fold Change ± SD)50 nM this compound (Fold Change ± SD)100 nM this compound (Fold Change ± SD)
PPARγ 1.00.85 ± 0.100.65 ± 0.070.48 ± 0.06**
C/EBPα 1.00.90 ± 0.120.71 ± 0.090.55 ± 0.07**

*p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

This application note provides a comprehensive and detailed protocol for investigating the effects of this compound on gene expression using qPCR. By following these methodologies, researchers can accurately quantify changes in the expression of key metabolic genes, thereby elucidating the molecular mechanisms underlying this compound's physiological functions. This information is valuable for basic research and for the development of novel therapeutic strategies targeting metabolic disorders.

References

Application Notes and Protocols: In Vivo Imaging of Spexin Receptor Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin (SPX) is a highly conserved 14-amino acid neuropeptide that has emerged as a crucial regulator of a multitude of physiological processes, including metabolism, appetite, and reproduction.[1] this compound exerts its effects by activating two G protein-coupled receptors (GPCRs): galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3).[2][3] Given the therapeutic potential of targeting the this compound system for various disorders, understanding the precise in vivo distribution and density of GALR2 and GALR3 is of paramount importance for drug development and mechanistic studies.

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of this compound receptor distribution. The methodologies described herein are designed to enable researchers to visualize and quantify GALR2 and GALR3 expression in preclinical animal models, thereby facilitating a deeper understanding of this compound signaling in both health and disease.

Data Presentation: Quantitative Distribution of this compound Receptors (GALR2 & GALR3)

The following table summarizes the relative mRNA and protein expression levels of GALR2 and GALR3 in various tissues, as reported in the literature. This data provides a foundational understanding of the expected distribution of this compound receptors.

Tissue/OrganSpeciesReceptorMethodRelative Expression LevelReference
Central Nervous System
Ventral Tegmental AreaMouseGALR2/GALR3ImmunohistochemistryPresent[4]
Substantia NigraMouseGALR2/GALR3ImmunohistochemistryPresent[4]
Nucleus AccumbensMouseGALR2/GALR3ImmunohistochemistryPresent[4]
Locus CoeruleusMouseGALR2/GALR3ImmunohistochemistryHigh (GALR3 > GALR2)[4]
Mammillary NucleiHumanGALR2mRNA AnalysisWide Distribution[3]
Dentate GyrusHumanGALR2mRNA AnalysisWide Distribution[3]
Cingulate GyrusHumanGALR2mRNA AnalysisWide Distribution[3]
Hypothalamus (various nuclei)HumanGALR2mRNA AnalysisWide Distribution[3]
Olfactory CortexRatGALR3mRNA AnalysisAbundant[3]
Hippocampal CA regionsRatGALR3mRNA AnalysisAbundant[3]
Peripheral Tissues
HeartMouseGALR2/GALR3qRT-PCR, ImmunofluorescenceGALR2 > GALR3[2]
LiverMouseGALR2qRT-PCRUpregulated in obesity[2]
SpleenMouseGALR2/GALR3qRT-PCRPresent[2]
Small IntestineHumanGALR2mRNA AnalysisHighest peripheral expression[3]
TestisHumanGALR3mRNA AnalysisHighly Expressed[3]
Adrenal GlandHumanGALR3mRNA AnalysisDetectable[3]
PancreasHumanGALR3mRNA AnalysisDetectable[3]
Pyloric WallUnspecifiedGALR2/GALR3Real-Time PCRPresent[5]
Skeletal MuscleMouseGALR2/GALR3mRNA and Protein AnalysisPresent[6][7]
Adipose TissueMouseGALR2/GALR3mRNA and Protein AnalysisPresent[6][7]

Signaling Pathways

This compound binding to GALR2 and GALR3 initiates distinct downstream signaling cascades. GALR2 is primarily coupled to Gq/11 proteins, leading to the activation of the phospholipase C (PLC) pathway.[8][9] In contrast, GALR3 is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[8][10]

Spexin_Signaling_Pathways cluster_GALR2 GALR2 Signaling cluster_GALR3 GALR3 Signaling SPX_GALR2 This compound GALR2 GALR2 SPX_GALR2->GALR2 Gq11 Gq/11 GALR2->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Cellular_Response_2 Cellular Response Ca_release->Cellular_Response_2 PKC->Cellular_Response_2 SPX_GALR3 This compound GALR3 GALR3 SPX_GALR3->GALR3 Gio Gi/o GALR3->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response_3 Cellular Response PKA->Cellular_Response_3

Caption: this compound signaling through GALR2 and GALR3.

Experimental Workflow for In Vivo Imaging

A generalized workflow for in vivo imaging of this compound receptor distribution involves several key stages, from the development of a suitable imaging probe to the final data analysis.

Experimental_Workflow cluster_workflow In Vivo Imaging Workflow Probe_Development 1. Imaging Probe Development (Radiolabeled or Fluorescent this compound Analog) Probe_Validation 2. In Vitro Probe Validation (Binding Affinity, Specificity) Probe_Development->Probe_Validation Animal_Model 3. Animal Model Preparation Probe_Validation->Animal_Model Probe_Admin 4. Probe Administration Animal_Model->Probe_Admin Imaging 5. In Vivo Imaging (PET/SPECT or Fluorescence) Probe_Admin->Imaging Ex_Vivo 6. Ex Vivo Biodistribution & Autoradiography/Histology Imaging->Ex_Vivo Data_Analysis 7. Data Analysis & Quantification Imaging->Data_Analysis Ex_Vivo->Data_Analysis

Caption: General experimental workflow for in vivo imaging.

Experimental Protocols

The following protocols provide detailed methodologies for in vivo imaging of this compound receptor distribution using Positron Emission Tomography (PET) and Fluorescence Imaging.

Protocol 1: In Vivo PET Imaging of this compound Receptors

This protocol outlines the steps for PET imaging using a hypothetical radiolabeled this compound analog (e.g., [¹⁸F]SPX-analog).

1. Materials and Reagents:

  • Radiolabeled this compound analog (e.g., [¹⁸F]SPX-analog) with high specific activity and purity.

  • Anesthesia (e.g., isoflurane).

  • Saline solution (sterile, 0.9% NaCl).

  • Animal model (e.g., C57BL/6 mice).

  • PET/CT scanner.

  • Gamma counter.

  • Blocking agent (unlabeled this compound or a specific GALR2/3 antagonist).

2. Radiolabeling of this compound Analog (Hypothetical):

  • Synthesize a this compound analog with a suitable functional group for radiolabeling (e.g., a precursor for fluorination).

  • Perform radiolabeling with [¹⁸F]fluoride using a suitable method (e.g., nucleophilic substitution).

  • Purify the radiolabeled probe using HPLC to ensure high radiochemical purity (>95%).

  • Determine the specific activity of the final product.

3. Animal Preparation:

  • House animals in a controlled environment with ad libitum access to food and water.

  • Fast animals for 4-6 hours prior to imaging to reduce background signal.

  • Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.

  • Place the animal on the scanner bed and maintain body temperature using a heating pad.

  • Insert a tail-vein catheter for probe injection.

4. PET/CT Imaging Procedure:

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Administer the radiolabeled this compound analog (e.g., 3.7-7.4 MBq) via the tail-vein catheter as a bolus injection in a volume of 100-200 µL of saline.

  • For blocking studies, co-inject an excess of unlabeled this compound (e.g., 1 mg/kg) with the radiotracer.

  • Acquire dynamic PET data for 60-90 minutes post-injection.

5. Ex Vivo Biodistribution:

  • Immediately after the final scan, euthanize the animal.

  • Dissect key organs and tissues (brain, heart, liver, kidneys, spleen, muscle, fat, etc.).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

6. Data Analysis:

  • Reconstruct PET images using appropriate algorithms (e.g., OSEM3D).

  • Co-register PET and CT images.

  • Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.

  • Generate time-activity curves (TACs) for each ROI to assess the tracer kinetics.

  • Calculate the standardized uptake value (SUV) for quantitative analysis.

  • Compare the uptake in the baseline and blocking studies to determine the specific binding.

Protocol 2: In Vivo Fluorescence Imaging of this compound Receptors

This protocol describes the use of a fluorescently labeled this compound analog (e.g., SPX-NIR750) for in vivo imaging.

1. Materials and Reagents:

  • Fluorescently labeled this compound analog (e.g., conjugated to a near-infrared fluorophore).

  • Anesthesia (e.g., isoflurane).

  • Saline solution (sterile, 0.9% NaCl).

  • Animal model (e.g., nude mice to minimize autofluorescence).

  • In vivo fluorescence imaging system with appropriate excitation and emission filters.

  • Blocking agent (unlabeled this compound).

2. Synthesis of Fluorescent this compound Analog:

  • Synthesize a this compound analog with a reactive group (e.g., an amine or thiol).

  • Conjugate the analog with an NHS-ester or maleimide derivative of a near-infrared (NIR) fluorophore (e.g., Cy7, IRDye 800CW).

  • Purify the fluorescent probe using HPLC.

  • Characterize the final product by mass spectrometry and spectrophotometry.

3. Animal Preparation:

  • Use nude or hairless mice to reduce light scattering and absorption by fur.

  • Maintain animals on a low-fluorescence diet for at least one week prior to imaging to minimize gut autofluorescence.

  • Anesthetize the animal with isoflurane.

  • Place the animal in the imaging chamber, ensuring it is positioned for optimal image acquisition.

4. In Vivo Fluorescence Imaging Procedure:

  • Acquire a baseline fluorescence image before probe injection to assess autofluorescence.

  • Administer the fluorescently labeled this compound analog (e.g., 1-5 nmol) via tail-vein injection in 100-200 µL of saline.

  • For blocking studies, pre-inject an excess of unlabeled this compound (e.g., 50-100 fold molar excess) 15-30 minutes before the fluorescent probe.

  • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal imaging window.

  • Use appropriate excitation and emission filters for the chosen fluorophore.

5. Ex Vivo Organ Imaging:

  • At the final time point, euthanize the animal.

  • Dissect key organs and arrange them for ex vivo imaging to confirm the in vivo signal localization and reduce the effects of tissue attenuation.

  • Image the dissected organs using the fluorescence imaging system.

6. Data Analysis:

  • Use the imaging software to draw ROIs over the target tissues and a background region.

  • Quantify the fluorescence intensity (e.g., in average radiant efficiency).

  • Calculate the target-to-background ratio.

  • Compare the signal intensity between the baseline and blocking groups to determine the specificity of the probe.

  • Correlate the ex vivo organ fluorescence with the in vivo imaging data.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to embark on the in vivo imaging of this compound receptors. The successful application of these techniques will undoubtedly accelerate our understanding of the physiological and pathological roles of the this compound-GALR2/3 system and aid in the development of novel therapeutics targeting these receptors. Careful optimization of the imaging probes and experimental conditions will be crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Spexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX) is a highly conserved neuropeptide that has emerged as a significant regulator of various physiological processes, including energy homeostasis, reproduction, and stress responses.[1][2] Central administration of this compound via intracerebroventricular (ICV) injection has been shown to reduce food intake and body weight, highlighting its potential as a therapeutic target for metabolic disorders.[1][3][4] These application notes provide a comprehensive protocol for the ICV injection of this compound in mice, along with methods for assessing its effects on feeding behavior and hypothalamic gene expression. The information is intended to guide researchers in the consistent and effective application of this neuropeptide in a research setting.

Introduction

This compound, a 14-amino acid peptide, exerts its biological functions primarily through the activation of galanin receptor type II (GALR2) and type III (GALR3).[5][6][7] It is notably absent in its interaction with galanin receptor type I (GALR1).[5][6] The signaling pathways initiated by this compound binding are G-protein coupled; GALR2 is associated with stimulatory Gq signaling, while GALR3 is linked to inhibitory Gi signaling.[7][8] In the hypothalamus, a key regulatory center for appetite and energy balance, this compound has been shown to modulate the expression of crucial neuropeptides such as pro-opiomelanocortin (POMC), neuropeptide Y (NPY), and agouti-related peptide (AgRP).[1][3][7] This modulation of hypothalamic circuits underlies this compound's observed effects on reducing food consumption and body weight.

Data Presentation

Table 1: Effects of Intracerebroventricular this compound Injection on Food Intake and Body Weight in Mice
Dosage (Mouse)Change in Food IntakeChange in Body WeightDuration of EffectReference
10 µgSignificant decreaseSignificant decrease24 hours[1][4][9]
1 nmolSignificant decreaseNot specifiedUp to 8 hours[4]
0.01 - 1 nmolDose-dependent decreaseNot specified1-2 hours[4]
Table 2: Effects of Intracerebroventricular this compound Injection on Hypothalamic Gene Expression in Mice
Dosage (Mouse)Target GeneChange in mRNA ExpressionTime PointReference
10 µgPOMCSignificantly increasedNot specified[1]
10 µgAgRPNo significant changeNot specified[1]
1 nmolNPYDecreasedNot specified[4]
1 nmolAgRPDecreasedNot specified[4]
1 nmolNPY5RDecreasedNot specified[4]
1 nmolGHSRDecreasedNot specified[4]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Mice

This protocol describes the stereotaxic implantation of a guide cannula for repeated ICV injections into the lateral ventricle of a mouse.

Materials:

  • This compound peptide (lyophilized)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Surgical drill

  • Dental cement

  • Surgical screws

  • Injection pump and syringe

  • Hamilton syringe

Procedure:

  • Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile aCSF or saline to the desired stock concentration. Aliquot and store at -80°C. On the day of injection, thaw an aliquot and dilute to the final injection concentration.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen.[10] Place the mouse in the stereotaxic frame, ensuring the head is level.

  • Surgical Procedure:

    • Shave the fur on the head and clean the area with an antiseptic solution.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using the stereotaxic arm, determine the coordinates for the lateral ventricle. A common set of coordinates from bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 to -3.0 mm.[6][11]

    • Drill a small hole through the skull at the determined coordinates.

    • Implant the guide cannula to the target depth.

    • Secure the cannula to the skull using dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week before injections.

  • Intracerebroventricular Injection:

    • Gently restrain the mouse and remove the dummy cannula.

    • Connect the injection syringe to the internal cannula and insert it into the guide cannula.

    • Infuse the this compound solution (typically 1-5 µL) at a slow rate (e.g., 0.5 µL/min) using an injection pump.

    • Leave the injector in place for an additional minute to prevent backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

Protocol 2: Assessment of Feeding Behavior

This protocol outlines the measurement of food intake following ICV injection of this compound.

Materials:

  • Standard rodent chow

  • High-fat diet (optional, for specific studies)

  • Metabolic cages or standard cages with food hoppers

  • Analytical balance

Procedure:

  • Acclimation: House mice individually and allow them to acclimate to the caging and feeding conditions for several days.

  • Baseline Measurement: Measure and record the baseline food intake and body weight for at least 24 hours prior to the injection.

  • ICV Injection: Administer this compound or vehicle control via the implanted cannula as described in Protocol 1.

  • Post-injection Monitoring: Immediately after the injection, return the mouse to its cage with a pre-weighed amount of food.

  • Data Collection: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[1][4] Also, record the body weight of the animal at the 24-hour time point.

  • Analysis: Calculate the change in food intake and body weight compared to the baseline and the vehicle-treated control group. For more detailed analysis, specialized equipment can be used to monitor meal patterns, including meal size, duration, and frequency.[12]

Protocol 3: Quantitative PCR (qPCR) for Hypothalamic Gene Expression

This protocol describes the analysis of changes in the expression of key appetite-regulating genes in the hypothalamus following this compound ICV injection.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., POMC, AgRP, NPY) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Tissue Collection: At a predetermined time point after ICV injection, euthanize the mouse and rapidly dissect the hypothalamus. Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C.

  • RNA Extraction: Extract total RNA from the hypothalamic tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR detection system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound-treated group to the vehicle-treated control group.

Mandatory Visualization

Spexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GALR2 GALR2 This compound->GALR2 Binds GALR3 GALR3 This compound->GALR3 Binds Gq Gq GALR2->Gq Activates Gi Gi GALR3->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Ca2+ IP3_DAG->Ca PKC PKC IP3_DAG->PKC Neuronal_Activity Altered Neuronal Activity cAMP->Neuronal_Activity MAPK MAPK (ERK, JNK, p38) Ca->MAPK PKC->MAPK CREB CREB MAPK->CREB Gene_Expression Modulation of Gene Expression (e.g., POMC, NPY, AgRP) CREB->Gene_Expression Gene_Expression->Neuronal_Activity Physiological_Response ↓ Food Intake ↓ Body Weight Neuronal_Activity->Physiological_Response

Caption: this compound signaling pathway in a central neuron.

ICV_Injection_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_post_op Post-Operative & Injection cluster_analysis Data Analysis A This compound Reconstitution & Dilution H ICV Injection of This compound or Vehicle A->H B Animal Anesthesia & Stereotaxic Mounting C Scalp Incision & Skull Exposure B->C D Determine Stereotaxic Coordinates C->D E Drill Hole & Implant Cannula D->E F Secure Cannula with Dental Cement & Screws E->F G Animal Recovery (1 week) F->G G->H I Behavioral Assessment (Food Intake, Body Weight) H->I J Hypothalamic Tissue Collection H->J K Gene Expression Analysis (qPCR) J->K

Caption: Experimental workflow for ICV injection of this compound and subsequent analysis.

References

Application Notes and Protocols for the Long-Term Stability and Storage of Synthetic Spexin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin (SPX) is a highly conserved 14-amino acid neuropeptide that has emerged as a crucial regulator in a multitude of physiological processes.[1][2][3] First identified through bioinformatics, this compound is implicated in metabolism, appetite regulation, obesity, and cardiovascular function.[4][5][6] It exerts its effects primarily by activating galanin receptor 2 (GALR2) and 3 (GALR3).[4][7] Given its therapeutic potential, ensuring the integrity and stability of synthetic this compound during storage and handling is paramount for obtaining reliable and reproducible experimental results.

These application notes provide detailed protocols for the proper storage, handling, and stability assessment of synthetic this compound peptide to ensure its long-term viability and performance in research and drug development settings.

Properties of Synthetic this compound Peptide

  • Amino Acid Sequence: NWTPQAMLYLKGAQ-NH2[8]

  • Molecular Formula: C₇₄H₁₁₄N₂₀O₁₉S[8]

  • Molecular Weight: 1619.91 g/mol [8]

  • Form: Typically supplied as a white, lyophilized (freeze-dried) powder.

  • Counterion: Often supplied as a trifluoroacetic acid (TFA) salt, a remnant from the HPLC purification process. The TFA salt can contribute to the total mass and may enhance peptide solubility.[8]

Long-Term Storage Protocols

The primary factor determining peptide stability is its physical state. Lyophilized peptides are significantly more stable than those in solution.

Storage of Lyophilized this compound

For optimal long-term stability, lyophilized this compound should be stored under the following conditions:

ParameterConditionDurationRationale
Temperature -80°C (Preferred)Several YearsMinimizes chemical degradation, oxidation, and formation of secondary structures.[9][10][11]
-20°C (Acceptable)Up to Several YearsSuitable for long-term storage, though -80°C is optimal.[8][9][10]
Atmosphere Sealed container with desiccantIndefinitePeptides can be hygroscopic; moisture absorption reduces stability and peptide content.[9][10][12]
Under inert gas (Argon or Nitrogen)IndefiniteRecommended for peptides containing Cys, Met, or Trp to prevent oxidation. This compound contains Methionine (Met).
Light Protected from lightIndefinitePrevents photo-degradation.
Storage of this compound in Solution

Storing peptides in solution is not recommended for long periods due to lower stability.[9][10] If necessary, follow these guidelines:

  • Use Sterile Buffers: Prepare solutions using sterile, nuclease-free buffers, preferably at a pH of 5-6, to prolong storage life.[13]

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into single-use aliquots.[10]

  • Storage Temperature: Store aliquots at -20°C for short-term (weeks) or -80°C for longer-term (months) storage.

Peptide Handling and Reconstitution Protocol

Proper handling is critical to prevent contamination and degradation.

Protocol for Handling Lyophilized Peptide
  • Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator (approximately 20-30 minutes). This crucial step prevents condensation from forming inside the vial, as moisture significantly decreases peptide stability.[9][10]

  • Centrifuge: Briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to pellet all the lyophilized powder at the bottom of the vial, ensuring accurate measurement and preventing loss of material.[9][10]

  • Weighing: In a clean, controlled environment, quickly weigh the desired amount of peptide. Reseal the vial tightly immediately after.

  • Storage: Return the unused portion of the lyophilized peptide to the appropriate storage temperature (-20°C or -80°C).[9][10]

Protocol for Reconstitution

The solubility of this compound is determined by its amino acid composition.

  • Solvent Selection:

    • Begin by attempting to dissolve the peptide in sterile distilled water or a sterile, dilute (0.1%) acetic acid solution.

    • If solubility is poor, a small amount of an organic solvent like DMSO or acetonitrile can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Note: DMSO may oxidize the methionine residue in this compound and should be used with caution.[10]

  • Dissolution: Add the selected solvent to the vial containing the weighed peptide. Vortex or sonicate gently to ensure complete dissolution. Avoid excessive warming.[12]

  • Filtration (Optional): To remove potential bacterial contamination, the peptide solution can be passed through a 0.2 µm sterile filter.[13]

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use A 1. Equilibrate Vial to Room Temperature in Desiccator B 2. Centrifuge Vial to Pellet Powder A->B C 3. Weigh Desired Amount of Peptide B->C D 4. Add Sterile Solvent (e.g., Water, Buffer) C->D E 5. Vortex or Sonicate to Dissolve D->E F 6. Create Single-Use Aliquots E->F G 7. Store Aliquots at -20°C or -80°C F->G H Ready for Experimental Use F->H

Diagram 1: Standard workflow for handling and reconstituting synthetic this compound.

Experimental Protocols for Stability Assessment

Stability testing is essential to determine shelf-life and identify degradation pathways.[14][15]

Protocol for Accelerated Stability Study

This method uses stress conditions to predict long-term stability.[15][16]

  • Sample Preparation: Prepare multiple, identical samples of this compound in the desired formulation (lyophilized or in a specific buffer).

  • Stress Conditions: Expose samples to a range of elevated temperatures (e.g., 25°C, 40°C, 50°C) and humidity levels for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control group stored at -80°C.

  • Time-Point Analysis: At each time point, retrieve a sample from each condition.

  • Analytical Testing: Analyze the purity and integrity of the peptide using stability-indicating methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining intact peptide and identify degradation products.[14] Mass Spectrometry (MS) can be used to characterize the degradation products.[14]

  • Data Modeling: Use the degradation rates at elevated temperatures to model and predict the long-term stability at recommended storage conditions (e.g., -20°C or 5°C) using kinetic models like the Arrhenius equation.[16]

Protocol for Real-Time Stability Study

This method evaluates stability under recommended storage conditions over an extended period.[15]

  • Sample Preparation: Prepare a batch of this compound samples in the final intended formulation and container closure system.

  • Storage: Store the samples at the recommended long-term storage condition (e.g., -20°C or -80°C).

  • Time-Point Analysis: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Testing: At each interval, perform a full suite of analytical tests to assess identity, purity, and potency. This includes RP-HPLC, MS, and a relevant bioassay to measure functional activity (e.g., receptor binding or cell-based assay).[15]

  • Shelf-Life Determination: The shelf-life is defined as the time period during which the peptide remains within its predefined acceptance criteria for quality attributes.

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 3, 6... months) cluster_outcome Outcome A Prepare Multiple Identical Samples of this compound B Accelerated (e.g., 40°C, 75% RH) A->B C Real-Time (e.g., -20°C or -80°C) A->C D Retrieve Samples B->D C->D E Analytical Testing (HPLC, MS, Bioassay) D->E F Assess Purity, Potency, and Degradation E->F G Predict Shelf-Life (Accelerated) F->G H Confirm Shelf-Life (Real-Time) F->H

Diagram 2: Workflow for conducting peptide stability studies.

This compound Stability Data

While comprehensive long-term stability data for the wild-type this compound peptide is not extensively published, studies on modified this compound analogs provide valuable insights into its degradation. A study focused on developing more stable agonists for GALR2 found that wild-type (WT) this compound degrades rapidly in serum.[7]

PeptideModification(s)Key FindingReference
Wild-Type this compound NoneRapid degradation in fetal bovine serum (FBS); ~80% loss of activity after 12 hours at 37°C.[7]
Modified this compound N-terminal modifications (e.g., PEGylation)Significantly increased stability in serum compared to WT this compound.[7]
Modified this compound D-amino acid substitutions (e.g., D-Asn1)Significantly increased stability in serum.[7]

These findings suggest that the N-terminus of this compound is a primary site for proteolytic degradation, and modifications at this site can substantially enhance its stability.[7]

This compound Signaling Pathways

This compound's biological effects are mediated through complex signaling cascades. Understanding these pathways is crucial for designing relevant functional assays.

GALR2/GALR3 Receptor Activation

This compound is an endogenous ligand for GALR2 and GALR3.[4][7] GALR2 is coupled to a Gq/11 protein, while GALR3 is coupled to a Gi/o protein.

G cluster_galr2 GALR2 Pathway cluster_galr3 GALR3 Pathway SPX This compound GALR2 GALR2 Receptor SPX->GALR2 GALR3 GALR3 Receptor SPX->GALR3 Gq Gq/11 Protein GALR2->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Gi Gi/o Protein GALR3->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP

Diagram 3: this compound binding and activation of GALR2 and GALR3 signaling pathways.
Downstream Metabolic Pathways

This compound has been shown to regulate key metabolic pathways, including hepatic gluconeogenesis and white adipose tissue (WAT) browning.

G cluster_hfd Hepatic Gluconeogenesis (Inhibition) cluster_wat WAT Browning (Promotion) SPX This compound FoxO1 FoxO1 / PGC-1α Expression SPX->FoxO1 Inhibits JAK2 JAK2-STAT3 Pathway SPX->JAK2 Activates G6P PEPCK / G-6-Pase Expression FoxO1->G6P Gluco ↓ Hepatic Gluconeogenesis G6P->Gluco Browning ↑ Browning-Specific Markers JAK2->Browning Mito ↑ Mitochondrial Content JAK2->Mito Energy ↑ Energy Expenditure Browning->Energy Mito->Energy

References

Troubleshooting & Optimization

Cross-reactivity issues with Spexin ELISA kits and galanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Spexin ELISA kits, with a special focus on potential cross-reactivity issues with galanin.

Frequently Asked Questions (FAQs)

Q1: What is the basis of potential cross-reactivity between this compound and galanin in an ELISA?

A1: this compound and galanin are phylogenetically related neuropeptides that have descended from a common ancestral gene. They share some sequence homology, which can potentially lead to cross-reactivity of antibodies used in ELISA kits. Specifically, certain amino acid residues in corresponding positions of this compound and galanin are identical, which could be part of the epitope recognized by a polyclonal or monoclonal antibody.

Q2: My this compound ELISA kit datasheet claims high specificity. Does this guarantee no cross-reactivity with galanin?

A2: While many manufacturers state high specificity and no significant cross-reactivity with "analogues," galanin may not have been explicitly tested.[1][2][3][4] Some datasheets include a disclaimer that it is difficult to test for cross-reactivity against all related molecules. Therefore, if your samples are known to contain high levels of galanin, it is advisable to perform your own cross-reactivity validation.

Q3: How can I determine if my this compound antibody is cross-reacting with galanin?

A3: The most direct method is to perform a cross-reactivity test using a competitive ELISA format. This involves spiking known concentrations of galanin into your samples or standards and observing any interference with the detection of this compound. A detailed protocol for this is provided in the "Experimental Protocols" section below. Additionally, you can perform a Western blot to visually assess if the antibody detects a band at the molecular weight of galanin.

Q4: What are the implications of this compound and galanin sharing receptors?

A4: this compound is known to be a potent agonist for galanin receptors 2 and 3 (GALR2/GALR3), but not GALR1.[5] This biological cross-reactivity at the receptor level is distinct from antibody cross-reactivity in an ELISA but highlights their structural similarities. This shared signaling pathway underscores the importance of being able to distinguish between the two peptides in biological samples to correctly interpret physiological findings.

Troubleshooting Guides

Issue 1: Higher-than-expected this compound concentrations
  • Potential Cause: Cross-reactivity of the this compound antibody with galanin present in the sample.

  • Troubleshooting Steps:

    • Assess Galanin Levels: If possible, measure the concentration of galanin in your samples using a specific galanin ELISA kit.

    • Perform a Spike-and-Recovery Experiment with Galanin:

      • Take a sample with a known concentration of this compound.

      • Spike the sample with a high concentration of galanin.

      • Measure the this compound concentration again using your this compound ELISA kit.

      • A significant increase in the measured this compound concentration suggests cross-reactivity.

    • Conduct a Competitive ELISA: Follow the detailed protocol below to quantify the percentage of cross-reactivity.

Issue 2: High background signal in the ELISA
  • Potential Cause: Non-specific binding of antibodies or other sample components. This can be exacerbated if there is low-affinity cross-reactivity.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the incubation time or concentration of the blocking buffer.[6] You can also try different blocking agents (e.g., BSA, non-fat dry milk).[6]

    • Increase Washing Steps: Increase the number and duration of washes between antibody and substrate incubations to remove unbound reagents.[6]

    • Antibody Dilution: Titrate your primary and/or secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.

Issue 3: Low or no signal
  • Potential Cause: Issues with reagents, incubation times, or the this compound concentration in your sample is below the detection limit.

  • Troubleshooting Steps:

    • Check Reagent Integrity: Ensure that all kit components are stored correctly and are within their expiration date.[7]

    • Optimize Incubation Times and Temperatures: Increase the incubation times for the antibody steps as recommended in general ELISA troubleshooting guides.[7][8]

    • Verify Standard Curve: Ensure your standard curve is prepared correctly and yields a good dynamic range.[7]

    • Sample Concentration: If you suspect low this compound levels, you may need to concentrate your sample or use a more sensitive ELISA kit.

Quantitative Data Presentation

Since specific cross-reactivity data for every commercial this compound ELISA kit is not publicly available, researchers should perform their own validation. The following table is a template for recording the results of a competitive ELISA to determine the percentage of cross-reactivity with galanin.

CompetitorAnalyteConcentration causing 50% inhibition (IC50)% Cross-Reactivity
This compoundThis compounde.g., 100 pg/mL100%
GalaninThis compounde.g., 5000 pg/mLCalculated Value

Calculation of % Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Galanin) * 100

Experimental Protocols

Protocol: Competitive ELISA for Assessing this compound-Galanin Cross-Reactivity

This protocol is adapted from standard competitive ELISA procedures.[9][10][11][12]

Materials:

  • This compound ELISA Kit (including this compound-coated microplate, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Purified this compound standard

  • Purified Galanin peptide

  • Assay buffer provided with the kit or PBS with 1% BSA

  • Microplate reader

Procedure:

  • Prepare Standards and Competitors:

    • Prepare a serial dilution of the this compound standard as per the kit's instructions. This will be your standard curve.

    • Prepare a separate serial dilution of the galanin peptide in the same assay buffer, with concentrations ranging from expected physiological levels to supra-physiological levels.

  • Assay Setup:

    • Add a fixed, predetermined amount of this compound (a concentration that falls in the middle of the standard curve range) to a new set of tubes.

    • To these tubes, add the varying concentrations of the galanin serial dilution. You will also have a tube with only the fixed this compound concentration (no galanin) as a control.

  • Incubation:

    • Add your this compound-galanin mixtures to the wells of the this compound-coated microplate.

    • Also, add your this compound standard curve dilutions to their designated wells.

    • Incubate according to the ELISA kit's instructions. During this step, the this compound in your mixture and the galanin will compete for binding to the coated antibody.

  • Detection:

    • Wash the plate as per the kit's protocol to remove unbound peptides.

    • Add the detection antibody, followed by the HRP conjugate and substrate, with appropriate washing steps in between, as outlined in the kit's manual.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Plot the absorbance values for the this compound standard curve.

    • Plot the absorbance values for the this compound-galanin mixtures against the concentration of galanin.

    • Determine the IC50 for both this compound (from the standard curve) and galanin (from the competition curve). The IC50 is the concentration of the peptide that causes a 50% reduction in the maximal signal.

    • Calculate the % cross-reactivity using the formula provided in the "Quantitative Data Presentation" section.

Visualizations

This compound & Galanin Signaling Pathways cluster_ligands Ligands cluster_receptors Galanin Receptors (GPCRs) cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Signaling This compound This compound GALR2 GALR2 This compound->GALR2 Agonist GALR3 GALR3 This compound->GALR3 Agonist Galanin Galanin GALR1 GALR1 Galanin->GALR1 Agonist Galanin->GALR2 Agonist Galanin->GALR3 Agonist Gi_o Gi_o GALR1->Gi_o Gq_11 Gq_11 GALR2->Gq_11 GALR3->Gi_o AC_inhibition Adenylate Cyclase Inhibition Gi_o->AC_inhibition PLC_activation Phospholipase C Activation Gq_11->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase

Caption: this compound and Galanin Signaling Pathways

Workflow for Assessing Antibody Cross-Reactivity cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare this compound Standard Curve setup Add this compound Standards and This compound + Galanin mixtures to this compound-coated plate prep_standards->setup prep_competitor Prepare Galanin Serial Dilution prep_competitor->setup incubation Incubate to allow competitive binding setup->incubation detection Add Detection Antibody, HRP-conjugate, & Substrate incubation->detection read Read Absorbance at 450nm detection->read plot_curves Plot Standard Curve and Competition Curve read->plot_curves calc_ic50 Determine IC50 for This compound and Galanin plot_curves->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: Workflow for Assessing Antibody Cross-Reactivity

References

Spexin Antibody Specificity for Immunohistochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating Spexin antibody specificity in immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to validate a new this compound antibody for IHC?

A1: Before proceeding with IHC on your experimental samples, a series of validation steps are crucial. The initial and most fundamental validation is to perform a Western blot (WB) to confirm that the antibody detects a protein of the correct molecular weight in a tissue or cell line known to express Spex. Additionally, selecting appropriate positive and negative control tissues is essential for interpreting your IHC results correctly.

Q2: How do I choose positive and negative control tissues for this compound IHC?

A2: Based on published expression data, certain tissues can be used as reliable controls. Human and rat stomach tissues are recommended as positive controls. This compound expression has also been documented in the esophagus, liver, pancreas, kidney, brain, and adrenal glands in rats and mice. For negative controls, tissues with no or very low reported this compound expression should be used. It is also critical to include a negative control slide where the primary antibody is omitted to check for non-specific binding of the secondary antibody.

Q3: My this compound IHC staining is weak or completely absent. What are the possible causes and solutions?

A3: Weak or no staining is a common issue in IHC and can stem from several factors. Refer to the troubleshooting table below for a systematic approach to resolving this problem.

Q4: I am observing high background staining in my this compound IHC. How can I reduce it?

A4: High background staining can obscure specific signals and lead to misinterpretation of the results. The causes are varied, ranging from issues with fixation to problems with the antibody concentrations. Consult the troubleshooting guide for detailed solutions.

Q5: What is a peptide absorption/competition assay and why is it important for validating this compound antibody specificity?

A5: A peptide absorption or competition assay is a critical experiment to demonstrate that the antibody's binding to the tissue is specific to the epitope it was raised against. In this assay, the antibody is pre-incubated with the immunizing peptide, which blocks the antibody's binding sites. When this "blocked" antibody is then used for IHC, a significant reduction or complete absence of staining compared to a control with an unblocked antibody indicates that the staining is specific.

Troubleshooting Guides

Weak or No Staining
Possible Cause Recommended Solution
Incorrect Antibody Concentration The antibody may be too diluted. Perform a titration experiment to determine the optimal concentration. For the rabbit anti-Spexin antiserum (H-023-81), a starting dilution of 1:500 has been reported to be effective.
Suboptimal Antigen Retrieval Formalin fixation can mask the epitope. Ensure the correct antigen retrieval method is used. Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is a common starting point. The optimal method may need to be determined empirically.
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and have not expired. Run a positive control tissue to confirm antibody activity.
Incompatible Primary and Secondary Antibodies The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).
Insufficient Incubation Time Increase the primary antibody incubation time. Overnight incubation at 4°C is often recommended to enhance signal.
Tissue Processing Issues Under- or over-fixation of the tissue can lead to poor staining. Ensure a standardized and validated fixation protocol is used.
High Background Staining
Possible Cause Recommended Solution
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to non-specific binding. Perform an antibody titration to find the optimal dilution that provides a good signal-to-noise ratio.
Non-Specific Binding of Secondary Antibody Run a control slide without the primary antibody. If staining is observed, the secondary antibody is binding non-specifically. Use a secondary antibody that has been cross-adsorbed against the species of your tissue sample.
Inadequate Blocking Insufficient blocking can lead to non-specific binding of both primary and secondary antibodies. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
Endogenous Peroxidase or Phosphatase Activity If using an HRP- or AP-conjugated secondary antibody, endogenous enzyme activity in the tissue can cause background staining. Quench endogenous peroxidase with a 3% H2O2 solution and block endogenous alkaline phosphatase with levamisole.
Tissue Drying Out Allowing the tissue section to dry out at any stage of the staining process can cause high background.
Inadequate Washing Insufficient washing between steps can leave residual antibodies or reagents that contribute to background. Ensure thorough but gentle washing.

Experimental Protocols

I. Immunohistochemistry (IHC) Protocol for this compound in Paraffin-Embedded Tissue

This protocol is a general guideline and may require optimization for your specific antibody and tissue type.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, microwave, or water bath. The optimal time and temperature should be optimized.

    • Allow slides to cool to room temperature.

  • Peroxidase Block (if using HRP-conjugate):

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in antibody diluent to its optimal concentration. A starting point for rabbit anti-Spexin antiserum (H-023-81) is 1:500.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) at the recommended dilution for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Incubate with an avidin-biotin-enzyme complex (e.g., Streptavidin-HRP) for 30 minutes at room temperature.

    • Rinse with wash buffer (3 x 5 minutes).

  • Chromogen Development:

    • Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

II. Western Blot (WB) Protocol for this compound Antibody Validation
  • Sample Preparation:

    • Homogenize tissue known to express this compound (e.g., stomach) in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the this compound antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. The expected band for this compound should correspond to its predicted molecular weight.

III. Peptide Absorption/Competition Assay Protocol
  • Antibody-Peptide Incubation:

    • Prepare two tubes of primary antibody solution at the optimal IHC dilution.

    • In one tube ("Blocked"), add the immunizing peptide at a 5-10 fold excess by weight to the antibody.

    • In the second tube ("Unblocked"), add an equivalent volume of buffer.

    • Incubate both tubes for 1 hour at room temperature or overnight at 4°C with gentle rotation.

  • IHC Staining:

    • Use the "Blocked" and "Unblocked" antibody solutions as the primary antibody in your standard IHC protocol on adjacent tissue sections from a known positive control.

  • Analysis:

    • Compare the staining intensity between the two sections. A significant reduction or absence of staining in the "Blocked" section confirms the specificity of the antibody.

Visualizations

This compound Antibody IHC Validation Workflow

cluster_0 Initial Validation cluster_1 IHC Protocol Optimization cluster_2 Specificity Confirmation cluster_3 Troubleshooting WesternBlot Western Blot (Confirm Molecular Weight) Titration Antibody Titration WesternBlot->Titration Proceed if single band at correct MW Controls Select Positive & Negative Control Tissues Controls->Titration AntigenRetrieval Antigen Retrieval Optimization Titration->AntigenRetrieval Blocking Blocking Optimization AntigenRetrieval->Blocking PeptideAbsorption Peptide Absorption Assay Blocking->PeptideAbsorption Optimized Protocol WeakStaining Weak/No Staining Blocking->WeakStaining HighBackground High Background Blocking->HighBackground Knockout Knockout/Knockdown Model (Gold Standard) PeptideAbsorption->Knockout Start Weak or No Staining CheckControls Is the positive control stained? Start->CheckControls CheckPrimary Check Primary Antibody (Storage, Expiration, Dilution) CheckControls->CheckPrimary No CheckProtocol Review Protocol (Antigen Retrieval, Incubation Times) CheckControls->CheckProtocol Yes CheckSecondary Check Secondary Antibody & Detection System CheckPrimary->CheckSecondary AntibodyIssue Potential Antibody Issue CheckSecondary->AntibodyIssue OptimizeProtocol Optimize Protocol (Titration, Retrieval Method) CheckProtocol->OptimizeProtocol ProtocolIssue Protocol Issue OptimizeProtocol->ProtocolIssue This compound This compound GALR2 GALR2 Receptor This compound->GALR2 GALR3 GALR3 Receptor This compound->GALR3 G_Protein G-protein Coupling (Gi/Go) GALR2->G_Protein GALR3->G_Protein Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Biological_Effects Biological Effects (e.g., Regulation of appetite, reproduction, etc.) Downstream->Biological_Effects

Interpreting biphasic dose-response curves in Spexin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuropeptide Spexin. The focus is on understanding and interpreting biphasic dose-response curves, a common phenomenon observed in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which receptors does it activate?

This compound (SPX), also known as Neuropeptide Q, is a highly conserved 14-amino acid peptide involved in a wide range of physiological processes, including metabolism, energy homeostasis, and behavior.[1][2] this compound is an endogenous ligand for the Galanin Receptors Type 2 (GALR2) and Type 3 (GALR3), but it does not exhibit significant activity at the Galanin Receptor Type 1 (GALR1).[3] It belongs to the same peptide family as Galanin and Kisspeptin, which may have arisen from a common ancestral gene.[4][5]

Q2: What are the downstream signaling pathways for this compound's receptors?

The signaling pathways activated by this compound depend on the receptor subtype. GALR2 and GALR3 are coupled to different G-proteins, leading to distinct intracellular responses:

  • GALR2: This receptor is primarily coupled to the Gq/11 protein.[6][7] Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). This pathway is generally considered stimulatory.[3] Studies have shown that this compound can stimulate the proliferation of C2C12 muscle cells via GALR2 and subsequent phosphorylation of the ERK1/2 pathway.[8][9]

  • GALR3: This receptor is coupled to the Gi/o protein.[6][7] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is generally considered inhibitory.[3]

The co-expression of these two receptors with opposing signaling mechanisms in the same tissue or cell type can lead to complex biological responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SPX This compound GALR2 GALR2 SPX->GALR2 GALR3 GALR3 SPX->GALR3 Gq Gq/11 GALR2->Gq Activates Gi Gi/o GALR3->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC ERK ↑ p-ERK1/2 Ca_PKC->ERK Leads to Stimulatory Stimulatory Cellular Response (e.g., Proliferation) ERK->Stimulatory Inhibitory Inhibitory Cellular Response cAMP->Inhibitory

Caption: this compound signaling through GALR2 (stimulatory) and GALR3 (inhibitory) pathways.

Troubleshooting Biphasic Dose-Response Curves

Q3: Why am I observing a biphasic (U-shaped or inverted U-shaped) dose-response curve in my this compound experiment?

A biphasic dose-response, often referred to as hormesis, is a phenomenon where a substance has an opposite effect at low and high doses.[10][11] A stimulatory effect may be observed at low doses, while an inhibitory effect occurs at high doses, or vice-versa.[11] This has been specifically reported for this compound in the context of inhibiting long-chain fatty acid uptake in adipocytes.[10] There are several potential mechanisms:

  • Dual Receptor Activation: this compound activates both GALR2 (Gq-coupled, stimulatory) and GALR3 (Gi-coupled, inhibitory).[6][7] These receptors may have different binding affinities for this compound. A biphasic curve could result if this compound activates one receptor subtype at lower concentrations and the other subtype at higher concentrations, leading to opposing downstream effects that dominate at different dose ranges.

  • Receptor Desensitization/Internalization: At high concentrations, prolonged or intense stimulation by this compound could lead to receptor desensitization or internalization, particularly for the higher-affinity receptor. This would diminish the response at higher doses, causing a downturn in the dose-response curve.

  • Activation of Different Downstream Effectors: A single receptor subtype can couple to different signaling pathways depending on the ligand concentration. At low doses, a specific pathway might be activated, while at higher doses, an alternative or opposing pathway is engaged.

  • Off-Target Effects: At very high concentrations, this compound may begin to interact with other, lower-affinity receptors or targets, producing effects that are different from those mediated by GALR2/3.

G Start This compound Dose-Response Experiment Result Biphasic Curve Observed Start->Result Mech1 Mechanism 1: Dual Receptor Activation (GALR2 vs GALR3) Result->Mech1 Potential Cause Mech2 Mechanism 2: Receptor Desensitization / Internalization Result->Mech2 Potential Cause Mech3 Mechanism 3: Other Possibilities (e.g., Off-Target Effects) Result->Mech3 Potential Cause Desc1 Different receptor affinities and opposing signaling pathways (Gq vs Gi) lead to a net response that changes with dose. Mech1->Desc1 Desc2 High ligand concentration leads to receptor downregulation, reducing the overall response. Mech2->Desc2

Caption: Potential mechanisms underlying a biphasic dose-response to this compound.

Q4: How can I experimentally investigate the cause of a biphasic response?

To dissect the mechanism, consider the following approaches:

  • Use Receptor-Specific Antagonists: If available, co-incubate cells with this compound and a selective antagonist for either GALR2 or GALR3. The abolition or alteration of the biphasic curve in the presence of a specific antagonist can implicate that receptor in the response.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to create cell lines with reduced or eliminated expression of GALR2 or GALR3. A dose-response experiment in these cells will reveal the contribution of each receptor to the overall effect.

  • Vary Incubation Time: Receptor desensitization is a time-dependent process. Run your dose-response experiment at different time points (e.g., a short 15-30 minute incubation vs. a longer 24-hour incubation) to see if the shape of the curve changes.

  • Measure Downstream Signaling: Measure the activation of specific downstream markers for both Gq (e.g., phosphorylated ERK, intracellular calcium) and Gi (e.g., cAMP levels) pathways across the full dose range of this compound. This can help correlate the biphasic functional response with the activation of specific signaling cascades.

Experimental Protocols & Data

Protocol 1: Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on C2C12 cell proliferation.[8]

  • Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a 96-well plate at a predetermined density and culture for 24 hours in a growth medium.

  • Starvation: Remove the growth medium and replace it with a serum-free medium (often supplemented with 0.2% BSA) for a period of 3-24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound in the serum-free medium. Treat cells with various concentrations of this compound (e.g., 1 nM to 1000 nM) for 24 hours. Include a vehicle-only control group.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the medium and add an organic solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable, proliferating cells.

G A 1. Seed Cells in 96-well plate B 2. Starve Cells (serum-free media) A->B C 3. Treat with this compound (Dose Range + Control) B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (Plate Reader) E->F G Analyze Data & Plot Dose-Response Curve F->G

Caption: Experimental workflow for a this compound dose-response cell proliferation assay.

Protocol 2: ERK1/2 Phosphorylation Analysis (Western Blot)

This protocol is used to measure the activation of the MAPK/ERK pathway downstream of GALR2.[8]

  • Cell Culture & Starvation: Culture cells to near-confluency in 6-well plates and then serum-starve as described above.

  • Treatment: Treat cells with different concentrations of this compound for a short duration (e.g., 5, 10, 15, 30 minutes) to capture the peak phosphorylation event.

  • Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound literature.

Table 1: this compound Receptor Binding & Activation

Parameter GALR2 GALR3 Reference
Coupling Gq/11 (Stimulatory) Gi/o (Inhibitory) [6][7]
EC50 45.7 nM 112.2 nM

| Binding Energy | -19.74 kcal/mol | -19.62 kcal/mol |[1][12] |

Table 2: Exemplary this compound Concentrations and Observed Effects

Cell/Animal Model This compound Concentration Observed Effect Reference
C2C12 Myoblasts 100 - 1000 nM Increased cell proliferation and p-ERK1/2 [8]
Isolated Mouse Adipocytes 1 ng/mL (~0.6 nM) Maximum (73%) inhibition of fatty acid uptake [10]
Diet-Induced Obese Rats 35 µg/kg/day (SC) ~32% reduction in caloric intake [13]

| Mice | 25 µg/kg/day (IP) | Reduced respiratory exchange ratio (RER) |[13] |

References

Spexin Receptor Binding Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Spexin receptor binding assays. This compound, a highly conserved neuropeptide, interacts with galanin receptors 2 (GALR2) and 3 (GALR3), which are G protein-coupled receptors (GPCRs).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which receptors does this compound bind to?

This compound is known to be an endogenous ligand for galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3).[1][3] It does not show significant binding to galanin receptor 1 (GALR1).[1][3] While this compound activates both GALR2 and GALR3, GALR3 has been shown to have a stronger preference for this compound binding compared to galanin.[4]

Q2: What are the downstream signaling pathways of this compound's receptors?

The signaling pathways for GALR2 and GALR3 differ, leading to distinct cellular responses:

  • GALR2 primarily couples to Gq/11 proteins, which activates phospholipase C (PLC), leading to the formation of inositol triphosphate (IP3) and an increase in intracellular calcium levels.[5] GALR2 can also couple with other G-protein classes, including Gs and Gi/o.[4]

  • GALR3 mainly couples to inhibitory Gi/o proteins, which leads to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Q3: What type of binding assay is most suitable for this compound receptors?

Radioligand binding assays are a gold standard for measuring the affinity of ligands to receptors like GALR2 and GALR3 due to their robustness and sensitivity.[6] Both saturation binding assays (to determine Kd and Bmax) and competitive binding assays (to determine the Ki of unlabeled ligands) are commonly used.[6][7]

Q4: I am not seeing any specific binding in my assay. What are the possible causes?

A complete lack of signal can stem from several issues. These may include problems with the receptor preparation, the radioligand, or the assay conditions. Ensure that the cells or tissues used express the target receptor and that the membrane preparation was successful. It is also crucial to verify the activity of your radiolabeled this compound and to use a suitable assay buffer.

Q5: My non-specific binding is very high. How can I reduce it?

High non-specific binding can be caused by the radioligand sticking to the filter, tubes, or other components of the assay. To mitigate this, consider pre-soaking the filters in a solution like polyethyleneimine (PEI). Optimizing the concentration of blocking agents such as bovine serum albumin (BSA) in your assay buffer can also help. Additionally, ensure that washing steps are sufficient to remove unbound radioligand.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound receptor binding assays.

Problem Potential Cause Recommended Solution
Low or No Signal Inactive Reagents: Degradation of this compound (labeled or unlabeled) or receptor preparation.- Use fresh aliquots of peptides and ensure proper storage. - Prepare fresh membrane fractions and verify receptor expression via Western Blot or other methods.
Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition.- Optimize incubation time to ensure equilibrium is reached. - Perform the assay at a consistent and optimal temperature (e.g., 30°C).[8] - Check the pH and ionic strength of the assay buffer.
Low Receptor Expression: The cell line or tissue used has low levels of GALR2 or GALR3.- Use a cell line known to overexpress the receptor of interest. - If using tissue, select a region known to have high receptor density.
Insufficient Radioligand Concentration: The concentration of the labeled this compound is too low to detect a signal.- Ensure the radioligand concentration is appropriate for the receptor's expected Kd. For competitive assays, the radioligand concentration should be at or below the Kd.
High Background/ Non-Specific Binding Radioligand Adsorption: The labeled this compound is binding to the filter plates or assay tubes.- Pre-treat filter plates with 0.3% polyethyleneimine (PEI).[8] - Include a blocking agent like BSA in the assay buffer.
Inadequate Washing: Insufficient removal of unbound radioligand after incubation.- Increase the number of washes with ice-cold wash buffer. - Ensure the vacuum filtration is working efficiently.
High Protein Concentration: Too much membrane protein in the assay can increase non-specific binding.[9]- Titrate the amount of membrane protein to find the optimal concentration that provides a good signal-to-noise ratio.
Inconsistent Results/ Poor Reproducibility Pipetting Errors: Inaccurate dispensing of reagents.- Use calibrated pipettes and ensure proper pipetting technique.
Temperature Fluctuations: Inconsistent incubation temperatures between assays.- Use a temperature-controlled incubator or water bath.
Reagent Variability: Batch-to-batch differences in reagents.- Prepare large batches of buffers and aliquot for single use.
Cell Passage Number: High passage number of cells can lead to changes in receptor expression.- Use cells with a consistent and low passage number.

Quantitative Data

The following table summarizes the potency (EC50) of wild-type this compound on human GALR2 and GALR3 from a functional assay measuring serum response element (SRE) activation.

LigandReceptorEC50 (nM)Emax (Fold Induction)
Wild-Type this compoundGALR216.2845.7 ± 5.90
Wild-Type this compoundGALR330.77112.20 ± 14.48

Data adapted from a study on this compound-based agonists.[10]

Experimental Protocols

Membrane Preparation from Cultured Cells (e.g., HEK293 cells overexpressing GALR2 or GALR3)

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Culture and Harvest: Culture cells to 80-90% confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping and transfer to a centrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.

  • Isolation of Membranes: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing and Storage: Discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol). Determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competitive Binding Assay

This protocol provides a framework for a competitive binding assay using a radiolabeled this compound analogue.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Unlabeled this compound or test compound at various concentrations.

    • Radiolabeled this compound at a fixed concentration (typically at or below its Kd).

    • Membrane preparation (containing GALR2 or GALR3).

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Spexin_Signaling_Pathway This compound Signaling Pathways This compound This compound GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gq11 Gq/11 GALR2->Gq11 activates Gio Gi/o GALR3->Gio activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP_decrease ↓ cAMP Gio->cAMP_decrease IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3->Ca2

Caption: this compound signaling through GALR2 and GALR3 receptors.

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (with GALR2/3) Incubation Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand Prepare Radiolabeled This compound Radioligand->Incubation Competitor Prepare Unlabeled Competitor Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Specific Binding vs. [Competitor] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Signal Start Low or No Signal Check_Reagents Are reagents active? Start->Check_Reagents Check_Receptor Is receptor expressed? Check_Reagents->Check_Receptor Yes New_Reagents Use fresh aliquots of ligand and membranes. Check_Reagents->New_Reagents No Check_Conditions Are assay conditions optimal? Check_Receptor->Check_Conditions Yes Verify_Expression Confirm receptor expression (e.g., Western Blot). Check_Receptor->Verify_Expression No Optimize_Assay Optimize incubation time, temperature, and buffer. Check_Conditions->Optimize_Assay No Success Problem Solved Check_Conditions->Success Yes New_Reagents->Start Verify_Expression->Start Optimize_Assay->Start

Caption: Decision tree for troubleshooting low signal in binding assays.

References

Technical Support Center: Enhancing Spexin's In Vivo Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the neuropeptide Spexin. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving this compound's stability and half-life for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of unmodified this compound in vivo and why is it so short?

The native this compound peptide has a relatively short half-life. For instance, wild-type (WT) this compound has a half-life of approximately 4.1 hours in fetal bovine serum (FBS) and is rapidly degraded.[1] This short duration of action is primarily due to its susceptibility to degradation by various proteases present in serum.[1] Its small size also makes it prone to rapid renal clearance.[2]

Q2: What are the primary strategies for extending the half-life of this compound?

Several strategies can be employed to enhance the in vivo stability and half-life of this compound. These include:

  • N-terminal Modification: Protecting the N-terminus of the peptide with modifications like PEGylation or the addition of a fluorenylmethoxycarbonyl (Fmoc) group can significantly increase its stability in serum.[1]

  • D-amino Acid Substitution: Replacing specific L-amino acids with their D-amino acid counterparts can make the peptide more resistant to proteolytic degradation.[1][3] For example, substituting the fourth amino acid, Alanine, with its D-isomer (dAla4) has been shown to increase stability.[1]

  • Amino Acid Substitution/Mutation: Strategic replacement of specific amino acid residues can not only enhance stability but also improve receptor selectivity.[4] For example, a quadruple mutation (Gln5→Asn, Met7→Ala, Lys11→Phe, and Ala13→Pro) has been shown to increase specificity for the GALR2 receptor while maintaining stability.[4]

  • Cyclization: Creating cyclic analogues of this compound can improve its stability by making it less susceptible to exopeptidases.[5]

  • Fusion to a Carrier Protein: While not specifically documented for this compound in the provided search results, a general strategy for extending peptide half-life is to fuse it to a larger protein like albumin or the Fc fragment of an antibody. This increases the overall size, reducing renal clearance, and can utilize recycling pathways to prolong circulation time.[2][6][7][8]

Q3: How do N-terminal modifications like PEGylation improve this compound's half-life?

PEGylation, the attachment of polyethylene glycol (PEG) to a peptide, enhances its half-life in several ways. The PEG molecule acts as a shield, sterically hindering the approach of proteases to the peptide backbone.[1] It also increases the hydrodynamic radius of the this compound molecule, which reduces its rate of glomerular filtration and renal clearance.[2][3]

Q4: Can modifications to this compound affect its receptor binding and activity?

Yes, modifications can alter the potency and receptor selectivity of this compound. For instance, while N-terminal modifications like PEGylation have been shown to increase stability without significantly altering potency for GALR2 and GALR3, some D-amino acid substitutions can drastically reduce activity.[1] It is crucial to test the biological activity of any modified this compound analogue to ensure it retains the desired function.[1]

Troubleshooting Guide

Issue 1: Modified this compound analogue shows low or no biological activity.

  • Possible Cause 1: Modification site is critical for receptor binding.

    • Troubleshooting Step: Review the structure-activity relationship of this compound. The search results indicate that residues Trp2, Thr3, Tyr9, and Leu10 are conserved and important for receptor interaction.[9] Avoid modifications at these positions. D-amino acid substitutions at positions 3, 9, and 10 have been shown to cause a drastic loss of activity.[1]

  • Possible Cause 2: Incorrect peptide synthesis or purification.

    • Troubleshooting Step: Verify the purity and sequence of the synthesized peptide using methods like HPLC and mass spectrometry.[1] Ensure that the modification was successful and occurred at the intended position.

  • Possible Cause 3: Altered peptide conformation.

    • Troubleshooting Step: Certain modifications may induce conformational changes that prevent proper receptor docking. While challenging to directly assess without structural biology techniques, consider alternative modification strategies that are less likely to disrupt the overall structure.

Issue 2: The in vivo half-life of my modified this compound is not significantly improved.

  • Possible Cause 1: The modification is insufficient to protect against all relevant proteases.

    • Troubleshooting Step: Consider combining multiple modification strategies. For example, use both N-terminal protection and D-amino acid substitution.[1] A combination of a D-Asn1 substitution with a quadruple mutation has been shown to be effective.[4]

  • Possible Cause 2: The primary clearance mechanism is not being adequately addressed.

    • Troubleshooting Step: If renal clearance is the main issue due to the peptide's small size, a small modification like a single D-amino acid substitution may not be enough. In this case, larger modifications like PEGylation or fusion to a carrier protein would be more effective.[2]

  • Possible Cause 3: Issues with the experimental setup for half-life determination.

    • Troubleshooting Step: Ensure the serum used for the stability assay is handled correctly and is of good quality.[1] The protocol for the IP3 assay or other functional readouts to determine remaining peptide activity should be optimized and validated.[1]

Issue 3: Difficulty in synthesizing or purifying the modified this compound analogue.

  • Possible Cause 1: Steric hindrance from the modification.

    • Troubleshooting Step: For bulky modifications like PEGylation, optimize the coupling chemistry and reaction conditions (e.g., pH, temperature, reaction time) to improve efficiency.[10]

  • Possible Cause 2: Aggregation of the modified peptide.

    • Troubleshooting Step: Adjust the purification buffers (e.g., pH, ionic strength, addition of detergents or denaturants) to improve solubility and reduce aggregation. Consider using size-exclusion chromatography as a final polishing step.

Quantitative Data on this compound Half-Life

The following table summarizes the half-life of various modified this compound peptides in fetal bovine serum (FBS) and human serum, as determined by measuring residual peptide activity.[1]

PeptideModificationHalf-life in FBS (hours)Half-life in Human Serum (hours)
SPX Wild-Type4.1 ± 0.5N/A
Fmoc-SPX N-terminal Fmoc group14.2 ± 0.2N/A
PEG-SPX N-terminal PEGylation12.5 ± 0.5N/A
N5A7F11P13 (Qu) Quadruple mutation2.6 ± 0.22.0 ± 0.2
dN1-Qu D-Asn1 substitution + Quadruple mutation4.2 ± 0.12.9 ± 0.1

Key Experimental Protocols

Protocol 1: N-terminal PEGylation of this compound

This protocol is a generalized procedure based on common protein PEGylation methods.

1. Materials:

  • Synthesized this compound peptide with a free N-terminal amine.
  • Methoxy PEG aldehyde (mPEG-ALD).
  • Sodium cyanoborohydride (NaCNBH₃).
  • pH buffer (e.g., sodium acetate buffer, pH 4.0-4.4).[10]
  • Quenching solution (e.g., Tris buffer).
  • Purification system (e.g., RP-HPLC).

2. Procedure:

  • Dissolve the this compound peptide in the pH buffer to a final concentration of 1-5 mg/mL.
  • Add mPEG-ALD to the peptide solution at a molar ratio of 2:1 to 5:1 (mPEG-ALD:peptide).
  • Add sodium cyanoborohydride to the reaction mixture. The molar ratio of NaCNBH₃ to mPEG-ALD should be between 1.5:1 and 5:1.[10]
  • Incubate the reaction at a controlled temperature (e.g., 4°C) with gentle stirring for 12-24 hours.
  • Quench the reaction by adding a quenching solution.
  • Purify the PEGylated this compound using RP-HPLC to separate it from unreacted peptide and PEG.
  • Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.

Protocol 2: Serum Stability Assay for this compound Analogues

This protocol is based on the methodology described by Reyes-Alcaraz et al. (2016).[1]

1. Materials:

  • This compound and modified this compound analogues.
  • Fetal Bovine Serum (FBS) or Human Serum.
  • HEK293 cells expressing the GALR2 receptor.
  • IP3 assay kit.
  • Cell culture reagents.
  • Incubator (37°C).

2. Procedure:

  • Incubate the this compound peptides (at an initial concentration of 1 µM) in 100% serum at 37°C.[1]
  • At various time points (e.g., 0, 3, 6, 12, 24, 48, and 72 hours), take aliquots of the peptide-serum mixture.[1]
  • Measure the residual peptide activity in each aliquot using a functional assay. The original study used an IP3 production assay in HEK293 cells expressing GALR2.[1]
  • Seed GALR2-expressing HEK293 cells in 12-well plates.
  • Treat the cells with the serum-incubated peptide aliquots.
  • Measure the production of inositol 1,4,5-triphosphate (IP3) according to the manufacturer's instructions for the IP3 assay kit.
  • Calculate the percentage of remaining activity at each time point relative to the activity at time 0.
  • Plot the percentage of remaining activity against time and determine the half-life of the peptide.

Visualizations

Spexin_Signaling_Pathway This compound This compound GALR2_3 GALR2 / GALR3 (Gq-coupled) This compound->GALR2_3 Binds and Activates PLC Phospholipase C (PLC) GALR2_3->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: this compound signaling through GALR2/3 receptors.

Spexin_Half_Life_Workflow cluster_0 Peptide Modification Strategies cluster_1 Purification & Characterization cluster_2 In Vitro & In Vivo Testing Start Wild-Type this compound Mod_N_Term N-terminal Modification (e.g., PEGylation) Start->Mod_N_Term Mod_D_Amino D-Amino Acid Substitution Start->Mod_D_Amino Mod_Mutation Site-Directed Mutation Start->Mod_Mutation Mod_Cyclic Cyclization Start->Mod_Cyclic Purify Purification (e.g., HPLC) Mod_N_Term->Purify Mod_D_Amino->Purify Mod_Mutation->Purify Mod_Cyclic->Purify Characterize Characterization (Mass Spec, HPLC) Purify->Characterize Activity_Assay Receptor Activity Assay (e.g., IP3 Assay) Characterize->Activity_Assay Stability_Assay Serum Stability Assay Activity_Assay->Stability_Assay In_Vivo In Vivo Studies (PK/PD) Stability_Assay->In_Vivo End This compound Analogue with Improved Half-Life In_Vivo->End

Caption: Workflow for developing this compound analogues with improved half-life.

References

Validation & Comparative

Spexin's Divergent Signaling Through GALR2 and GALR3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spexin (SPX), a highly conserved neuropeptide, has emerged as a pleiotropic signaling molecule with significant implications in a variety of physiological processes, including metabolism, reproduction, and nociception. Its biological effects are mediated through the activation of two G protein-coupled receptors (GPCRs) from the galanin receptor family: GALR2 and GALR3. While SPX activates both receptors, the downstream signaling cascades diverge significantly, leading to distinct cellular responses. This guide provides a comprehensive comparison of the signaling pathways initiated by SPX at GALR2 and GALR3, supported by experimental data and detailed methodologies to facilitate further research and drug development.

At a Glance: Key Signaling Differences

FeatureThis compound at GALR2This compound at GALR3
Primary G-Protein Coupling Gαq/11 (Stimulatory)Gαi/o (Inhibitory)
Primary Second Messenger Inositol trisphosphate (IP3) & Diacylglycerol (DAG) -> Increased intracellular Ca2+Decreased cyclic AMP (cAMP)
Downstream Effector Enzyme Phospholipase C (PLC)Adenylyl Cyclase (AC)
Key Downstream Pathways MAPK/ERK, PI3K/AKT/ERKInhibition of PKA signaling
Potency (SRE-Luciferase Assay) EC50: 45.7 ± 5.90 nM[1]EC50: 112.20 ± 14.48 nM[1]

Deciphering the Divergent Pathways

This compound's activation of GALR2 and GALR3 initiates distinct intracellular signaling cascades due to their preferential coupling to different families of G proteins.

GALR2: A Gq-Coupled Stimulatory Pathway

Upon this compound binding, GALR2 primarily couples to Gαq/11 proteins.[2][3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes. This cascade ultimately leads to the activation of downstream signaling pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT/ERK pathways.[2][5]

GALR3: An Gi-Coupled Inhibitory Pathway

In contrast, this compound's interaction with GALR3 leads to the activation of inhibitory Gαi/o proteins.[2][3] The primary effector for Gαi is adenylyl cyclase (AC). Activation of GALR3 by this compound results in the inhibition of adenylyl cyclase activity, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Visualizing the Signaling Cascades

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound at GALR2 and GALR3.

GALR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SPX This compound GALR2 GALR2 SPX->GALR2 Binds Gq Gαq/11 GALR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_AKT PI3K/AKT/ERK Pathway Gq->PI3K_AKT Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) MAPK_ERK->Cellular_Response PI3K_AKT->Cellular_Response

Caption: this compound signaling pathway at the GALR2 receptor.

GALR3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SPX This compound GALR3 GALR3 SPX->GALR3 Binds Gi Gαi/o GALR3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA PKA cAMP->PKA Inhibits Activation Cellular_Response Cellular Response (e.g., Inhibition of Secretion) PKA->Cellular_Response

Caption: this compound signaling pathway at the GALR3 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling pathways of this compound at GALR2 and GALR3.

Serum-Response Element (SRE) Luciferase Reporter Assay

This assay is used to measure the activation of the MAPK/ERK signaling pathway, a common downstream target of Gq-coupled receptors like GALR2.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 24-well plates and co-transfected with a plasmid encoding the human GALR2 or GALR3 receptor and a reporter plasmid containing the firefly luciferase gene under the control of a serum-response element (SRE) promoter. A constitutively active Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Ligand Stimulation: 24 hours post-transfection, the medium is replaced with serum-free medium. After a period of serum starvation (typically 4-6 hours), cells are treated with varying concentrations of this compound or a vehicle control.

  • Luciferase Activity Measurement: Following a 6-hour incubation with the ligand, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity is calculated relative to the vehicle-treated control. Dose-response curves are generated, and EC50 values are calculated using a non-linear regression model.[1]

cAMP Inhibition Assay (for GALR3)

This assay quantifies the ability of GALR3 activation by this compound to inhibit the production of cAMP.

Methodology:

  • Cell Culture: Cells stably expressing GALR3 (e.g., CHO-K1 or HEK293) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96- or 384-well plates.

  • Ligand and Forskolin Treatment: Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 15-30 minutes). Subsequently, cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each this compound concentration. Dose-response curves are plotted to determine the IC50 value of this compound for cAMP inhibition.

Intracellular Calcium Mobilization Assay (for GALR2)

This assay measures the increase in intracellular calcium concentration following the activation of GALR2 by this compound.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing GALR2 (e.g., HEK293 or CHO-K1) are seeded into black-walled, clear-bottom 96-well plates. The following day, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for approximately 30-60 minutes at 37°C.

  • Baseline Fluorescence Measurement: After dye loading, the cells are washed to remove excess extracellular dye. The baseline fluorescence intensity is measured using a fluorescent plate reader or a fluorescence microscope.

  • Ligand Stimulation and Signal Detection: Varying concentrations of this compound are added to the wells, and the fluorescence intensity is monitored kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition. The response is often normalized to the baseline fluorescence (ΔF/F). Dose-response curves are constructed by plotting the peak fluorescence response against the this compound concentration to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the signaling pathways of this compound at GALR2 and GALR3.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_data Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfect with GALR2 or GALR3 Plasmid Cell_Culture->Transfection SRE_Assay SRE-Luciferase Assay (MAPK/ERK activation) Transfection->SRE_Assay cAMP_Assay cAMP Inhibition Assay (Adenylyl Cyclase activity) Transfection->cAMP_Assay Ca_Assay Calcium Mobilization Assay (PLC activation) Transfection->Ca_Assay Dose_Response Generate Dose-Response Curves SRE_Assay->Dose_Response cAMP_Assay->Dose_Response Ca_Assay->Dose_Response EC50_IC50 Calculate EC50/IC50 Values Dose_Response->EC50_IC50 Comparison Compare Potency and Efficacy EC50_IC50->Comparison

Caption: A typical experimental workflow for comparing this compound signaling.

Conclusion

The differential signaling of this compound through GALR2 and GALR3 highlights the complexity of this neuropeptide system. While GALR2 activation leads to a stimulatory cascade involving calcium mobilization and MAPK/ERK activation, GALR3 initiates an inhibitory pathway characterized by the suppression of cAMP production. Understanding these distinct pathways is crucial for the development of selective agonists and antagonists for GALR2 and GALR3, which hold therapeutic potential for a range of disorders, from metabolic diseases to neurological conditions. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers aiming to further unravel the intricate roles of this compound and its receptors.

References

The Role of Spexin in Leptin Signaling and a Novel Avenue for Combating Leptin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging role of the neuropeptide Spexin in leptin signaling and its potential as a therapeutic target for leptin resistance. We will delve into the experimental data supporting this compound's action, compare its effects to the canonical leptin pathway, and provide detailed methodologies for key experimental protocols.

Introduction: The Challenge of Leptin Resistance

Leptin, a key adipokine, regulates energy homeostasis by signaling satiety and increasing energy expenditure through its receptor (ObR) in the hypothalamus. However, in many obese individuals, a state of leptin resistance develops, where high circulating leptin levels are ineffective at reducing appetite or increasing energy expenditure. This resistance is a major hurdle in the development of effective anti-obesity therapies. This compound, a highly conserved 14-amino-acid peptide, has recently emerged as a significant player in metabolic regulation, with studies suggesting it may act as a leptin-sensitizing agent.

Comparative Analysis of this compound and Leptin Signaling

This compound's influence on metabolic regulation appears to be closely intertwined with the leptin signaling pathway, particularly within the hypothalamus. While leptin directly activates its receptor to initiate a signaling cascade, this compound appears to modulate the downstream components of this pathway, potentially restoring sensitivity in resistant states.

Impact on Food Intake and Body Weight

Experimental data from rodent models consistently demonstrate the anorexigenic effects of this compound, leading to reduced food intake and subsequent weight loss. These effects are comparable to, and in some cases synergistic with, the effects of leptin in sensitive individuals.

ParameterVehicle ControlThis compound TreatmentLeptin Treatment (in sensitive models)Leptin Treatment (in resistant models)
Food Intake No significant changeSignificant decrease[1][2]Significant decreaseNo significant change
Body Weight Gradual increase in DIO modelsSignificant decrease or prevention of gain[1][3]Significant decreaseNo significant change
Respiratory Exchange Ratio (RER) Higher (carbohydrate preference)Significantly reduced at night (increased fat utilization)[4]ReducedNo significant change
Locomotor Activity BaselineIncreased[4]VariableVariable
DIO: Diet-Induced Obesity
Molecular Mechanism: Intersection at the Hypothalamic STAT3 Pathway

The canonical leptin signaling pathway involves the binding of leptin to the long form of its receptor (ObRb), leading to the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) then translocates to the nucleus to regulate the expression of key neuropeptides involved in appetite control, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).

Recent studies have elucidated that this compound's action is intricately linked to this pathway. Leptin has been shown to increase the expression of this compound in the hypothalamus via STAT3 activation[2][5]. In turn, this compound appears to be necessary for the full anorexigenic effect of leptin. Blockade of this compound synthesis in the hypothalamus diminishes leptin's ability to reduce food intake and body weight[2][5].

Furthermore, this compound has been shown to be involved in leptin's action on POMC gene expression[2][5]. This suggests a positive feedback loop where leptin stimulates this compound, which then enhances the downstream effects of leptin signaling on anorexigenic pathways.

Molecule/PathwayEffect of Leptin (in sensitive state)Role of this compoundImplication for Leptin Resistance
Hypothalamic this compound Expression Increased via STAT3 signaling[2][5]Mediates leptin's anorexigenic effectsLow this compound levels may contribute to leptin resistance[6][7]
STAT3 Phosphorylation IncreasedAppears to be downstream of this compound's modulatory effectsImpaired in leptin resistance
POMC mRNA Expression IncreasedPotentiates leptin-induced increase[2][5]Reduced POMC signaling is a hallmark of leptin resistance
AgRP mRNA Expression DecreasedPotential for inhibitory effectsElevated in leptin resistance, promoting hunger

Visualizing the Interplay: Signaling Pathways and Experimental Workflow

To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the role of this compound in leptin signaling.

Spexin_Leptin_Signaling cluster_blood Circulation cluster_hypothalamus Hypothalamic Neuron cluster_nucleus cluster_effects Physiological Effects Leptin Leptin ObRb Leptin Receptor (ObRb) Leptin->ObRb Spexin_p Peripheral this compound Spexin_p->ObRb Potential Peripheral and Central Effects JAK2 JAK2 ObRb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocates Nucleus Nucleus Spexin_h This compound POMC_promoter POMC Promoter Spexin_h->POMC_promoter Potentiates Leptin Action on SPX_promoter This compound Promoter pSTAT3_n->SPX_promoter Binds to pSTAT3_n->POMC_promoter Binds to SPX_promoter->Spexin_h ↑ Expression POMC_mRNA POMC mRNA POMC_promoter->POMC_mRNA ↑ Transcription Food_Intake ↓ Food Intake POMC_mRNA->Food_Intake Energy_Exp ↑ Energy Expenditure POMC_mRNA->Energy_Exp

Caption: this compound-Leptin Signaling Pathway in the Hypothalamus.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_admin Administration cluster_analysis Analysis DIO_mice Diet-Induced Obese (DIO) Mice Vehicle Vehicle Control (e.g., Saline) This compound This compound Leptin Leptin Spexin_Leptin This compound + Leptin ICV_injection Intracerebroventricular (ICV) Injection Vehicle->ICV_injection This compound->ICV_injection Leptin->ICV_injection Spexin_Leptin->ICV_injection Behavioral Behavioral Monitoring (Food Intake, Body Weight) ICV_injection->Behavioral Post-injection Hypothalamus_dissection Hypothalamus Dissection ICV_injection->Hypothalamus_dissection At study endpoint qRT_PCR qRT-PCR (POMC, AgRP mRNA) Hypothalamus_dissection->qRT_PCR Western_blot Western Blot (pSTAT3, STAT3) Hypothalamus_dissection->Western_blot ChIP_assay ChIP Assay (STAT3 binding to promoters) Hypothalamus_dissection->ChIP_assay

Caption: Experimental Workflow for Investigating this compound-Leptin Interaction.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the role of this compound in leptin signaling. These should be adapted based on specific laboratory conditions and reagent manufacturers' instructions.

Intracerebroventricular (ICV) Cannulation and Injection in Mice

This procedure allows for the direct administration of peptides like this compound and leptin into the brain's ventricular system, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection syringe and tubing

  • This compound, leptin, and vehicle solutions

Procedure:

  • Anesthetize the mouse and secure it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using predetermined coordinates relative to bregma, drill a small hole for cannula implantation into a lateral ventricle.

  • Lower the guide cannula to the target depth and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.

  • For injection, gently restrain the mouse, remove the dummy cannula, and insert the injector connected to the syringe.

  • Infuse the desired volume of this compound, leptin, or vehicle solution over a set period.

  • Replace the dummy cannula and return the mouse to its cage.

Hypothalamic Gene Expression Analysis by qRT-PCR

This technique is used to quantify the mRNA levels of target genes such as POMC and AgRP in the hypothalamus.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., Pomc, Agrp) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • Euthanize the mouse and rapidly dissect the hypothalamus.

  • Homogenize the tissue and extract total RNA according to the kit manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Prepare the qPCR reaction by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

  • Run the qPCR reaction in a thermal cycler.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Analysis of STAT3 Phosphorylation by Western Blot

This method detects the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3 in hypothalamic tissue lysates.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk)

  • Primary antibodies (anti-pSTAT3, anti-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Dissect the hypothalamus and homogenize in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Denature protein samples by boiling in loading buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Chromatin Immunoprecipitation (ChIP) Assay for STAT3 Binding

ChIP is used to determine if STAT3 directly binds to the promoter regions of target genes, such as the this compound promoter.

Materials:

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Anti-STAT3 antibody and control IgG

  • Protein A/G magnetic beads or agarose

  • Wash buffers

  • Elution buffer and proteinase K

  • DNA purification kit

  • qPCR reagents and primers for the target promoter region

Procedure:

  • Cross-link proteins to DNA in hypothalamic tissue using formaldehyde.

  • Lyse the cells and shear the chromatin into smaller fragments using sonication.

  • Pre-clear the chromatin with beads to reduce non-specific binding.

  • Incubate the chromatin with an anti-STAT3 antibody or control IgG overnight.

  • Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the complexes from the beads and reverse the cross-links by heating with proteinase K.

  • Purify the DNA.

  • Use qPCR to quantify the amount of the target promoter DNA (e.g., this compound promoter) that was co-immunoprecipitated with STAT3, relative to the input and IgG controls.

Conclusion and Future Directions

The evidence strongly suggests that this compound plays a crucial role in modulating leptin signaling within the hypothalamus. Its ability to enhance the anorexigenic effects of leptin and its inverse correlation with obesity and leptin levels in humans highlight its potential as a therapeutic target for metabolic disorders. Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the components of the leptin signaling pathway.

  • Investigating the efficacy of long-acting this compound analogs in preclinical models of obesity and leptin resistance.

  • Exploring the potential of this compound as a biomarker for diagnosing and monitoring leptin resistance in clinical settings[7][8].

The development of this compound-based therapies could offer a novel and effective strategy to overcome leptin resistance and combat the global epidemic of obesity.

References

A Comparative Guide to Spexin and Nesfatin-1 in the Central Regulation of Food Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two critical neuropeptides, Spexin (SPX) and Nesfatin-1, and their roles in the central nervous system's control of food intake. By presenting side-by-side data, detailed experimental protocols, and clear signaling pathway diagrams, this document serves as a valuable resource for understanding their distinct and overlapping mechanisms of action.

Introduction: Two Key Players in Energy Homeostasis

This compound and Nesfatin-1 are both centrally-acting peptides that have emerged as potent anorexigenic factors, meaning they suppress appetite and reduce food intake. While both contribute to a state of satiety, their underlying molecular pathways, receptor interactions, and relationships with other metabolic hormones, such as leptin, differ significantly. Understanding these differences is crucial for developing targeted therapeutic strategies against obesity and metabolic disorders.

This compound: A Satiety Factor Modulating Hypothalamic Regulators

This compound is a highly conserved peptide whose anorexigenic effects are mediated primarily through galanin receptors (GalR) in the hypothalamus.[1][2] Central administration of this compound has been shown to decrease food intake and body weight.[3] Its mechanism involves the direct modulation of both orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptide systems.[1][2] Furthermore, recent studies suggest this compound plays a role in mediating the anorexigenic effects of leptin.[3]

Signaling Pathway of this compound

The diagram below illustrates the proposed central signaling cascade for this compound. Food intake can increase circulating this compound, which acts on the hypothalamus.[2] Additionally, leptin can stimulate the expression of this compound, integrating it into the well-established leptin signaling pathway.[3]

Spexin_Pathway cluster_leptin Leptin Signaling Input cluster_spexin_action This compound Direct Action cluster_neurons Hypothalamic Neurons cluster_output Physiological Outcome Leptin Leptin ObRb Leptin Receptor (ObRb) Leptin->ObRb STAT3 STAT3 ObRb->STAT3 Activates SPX_Gene SPX Gene STAT3->SPX_Gene Upregulates Transcription SPX This compound (SPX) SPX_Gene->SPX Expresses GalR3 Galanin Receptor 3 (GalR3) SPX->GalR3 Binds NPY_AgRP Orexigenic Neurons (NPY/AgRP) GalR3->NPY_AgRP Inhibits POMC Anorexigenic Neurons (POMC) GalR3->POMC Activates Food_Intake Food Intake NPY_AgRP->Food_Intake Stimulates POMC->Food_Intake Inhibits

Caption: Central signaling pathway of this compound in regulating food intake.

Nesfatin-1: A Leptin-Independent Satiety Signal

Nesfatin-1 is derived from the precursor protein Nucleobindin2 (NUCB2) and is a potent anorexigenic peptide found in key appetite-regulating centers of the brain, including the hypothalamus.[4][5] Its food intake-suppressing effect is robust and long-lasting following central administration.[6][7] A critical feature of Nesfatin-1 is that its mechanism of action is independent of the leptin signaling pathway, making it a point of interest for conditions involving leptin resistance.[6][8] The anorexigenic effects of Nesfatin-1 are mediated through the activation of several downstream pathways, including the melanocortin, oxytocin, and corticotropin-releasing factor (CRF) systems.[4][6][8]

Signaling Pathway of Nesfatin-1

The diagram below outlines the complex downstream signaling network activated by Nesfatin-1 in the hypothalamus to suppress appetite.

Nesfatin1_Pathway cluster_input Nesfatin-1 Action cluster_neurons Hypothalamic & Brainstem Nuclei cluster_mediators Downstream Mediators cluster_output Physiological Outcome Nesfatin Nesfatin-1 NPY NPY Neurons Nesfatin->NPY Inhibits Oxytocin Oxytocin Neurons (PVN) Nesfatin->Oxytocin Activates CRF CRF Neurons (PVN) Nesfatin->CRF Activates Food_Intake Food Intake NPY->Food_Intake Stimulates POMC_NTS POMC Neurons (NTS) Oxytocin->POMC_NTS Activates CRF2R CRF Receptor 2 (CRF2R) CRF->CRF2R Binds alpha_MSH α-MSH POMC_NTS->alpha_MSH Releases MC34R Melanocortin Receptors (MC3/4R) alpha_MSH->MC34R Binds MC34R->Food_Intake Inhibits CRF2R->Food_Intake Inhibits Comparison_Diagram cluster_spx This compound cluster_nes Nesfatin-1 center_node Central Regulation of Food Intake spx_receptor Receptor: Galanin Receptors (GalR2/3) center_node->spx_receptor nes_receptor Receptor: Currently Unidentified center_node->nes_receptor spx_leptin Leptin Interaction: Mediates Leptin's Anorexic Effect spx_pathway Primary Mediators: ↓ NPY/AgRP ↑ POMC nes_leptin Leptin Interaction: Leptin-Independent Pathway nes_pathway Primary Mediators: ↑ Melanocortin (POMC) ↑ Oxytocin ↑ CRF Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (7-10 days) Surgery 2. Stereotaxic Surgery (ICV Cannula Implantation) Acclimatization->Surgery Recovery 3. Post-operative Recovery (7-14 days) Surgery->Recovery Habituation 4. Habituation to Injection (Saline Injections) Recovery->Habituation Injection 5. Peptide/Vehicle Injection (e.g., this compound, Nesfatin-1, aCSF) Habituation->Injection Measurement 6. Food Intake Measurement (Cumulative intake at 1, 2, 4, 8, 24h) Injection->Measurement Collection 7. Brain Tissue Collection (Perfusion & Fixation) Measurement->Collection IHC 8. Immunohistochemistry (e.g., c-Fos for neuronal activation) Collection->IHC Analysis 9. Data Analysis & Interpretation IHC->Analysis

References

A Researcher's Guide to the Cross-Validation of Spexin Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of the neuropeptide Spexin (SPX), the selection of a specific and sensitive antibody is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available this compound antibodies and outlines detailed experimental protocols for their cross-validation. While direct comparative studies from vendors are limited, this guide equips researchers with the necessary information to perform their own validation experiments.

Commercial this compound Antibody Landscape

A variety of vendors offer polyclonal and monoclonal antibodies targeting this compound. The choice of an appropriate antibody depends on the intended application, such as Western Blotting (WB), Immunohistochemistry (IHC), or Enzyme-Linked Immunosorbent Assay (ELISA), and the species being studied. Below is a summary of available this compound antibodies from several vendors to aid in the initial selection process. Researchers are encouraged to consult vendor datasheets for the most current information.

VendorProduct Name/NumberHostReactivityValidated Applications
MyBioSource This compound, Polyclonal Antibody (#MBS6004115)RabbitHumanELISA[1]
SPXN, Polyclonal Antibody (#MBS8531835)RabbitHumanNot Specified[1]
This compound, Polyclonal Antibody (#MBS644893)RabbitHumanELISA[1]
Boster Bio This compound AntibodiesMouse, RabbitHuman, Mouse, RatWB, ELISA, Flow Cytometry, IHC[2]
antibodies-online.com anti-Spexin Antibody [ABIN797242]RabbitHuman, Cow, MouseELISA[3]
This compound Antibody (ABIN2873110)RabbitHuman, Cow, MouseIHC[4]

The this compound Signaling Pathway

This compound is a 14-amino acid peptide that acts as a ligand for the galanin receptors 2 and 3 (GALR2 and GALR3), but not GALR1.[5] Its activation of these G protein-coupled receptors has been implicated in a variety of physiological processes, including the regulation of metabolism, reproduction, and behavior.[5][6][7] Recent studies have begun to elucidate the downstream signaling cascades, including the JAK2-STAT3 and MAPK/ERK pathways.[8][9] Understanding this pathway is crucial for designing experiments and interpreting results from antibody-based assays.

Spexin_Signaling_Pathway cluster_cell Target Cell cluster_effects Cellular & Physiological Effects SPX This compound (SPX) GALR2 GALR2 SPX->GALR2 GALR3 GALR3 SPX->GALR3 JAK2 JAK2 GALR2->JAK2 Activates MAPK_ERK MAPK/ERK (MAP3/1) GALR2->MAPK_ERK Activates GALR3->JAK2 Activates GALR3->MAPK_ERK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to pMAPK_ERK pMAPK/ERK MAPK_ERK->pMAPK_ERK pMAPK_ERK->Nucleus Translocates to Gene_Expression Gene Expression Changes Nucleus->Gene_Expression Regulates Metabolism Metabolic Regulation (Glucose/Lipid Homeostasis) Gene_Expression->Metabolism Proliferation Cell Proliferation & Differentiation Gene_Expression->Proliferation Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: this compound signaling through GALR2/3 receptors.

Experimental Protocols for Antibody Validation

Reliable antibody performance is critical. Therefore, it is essential to validate antibodies in the specific application and context of your research. Below are detailed protocols for Western Blotting, Immunohistochemistry, and ELISA, which can be adapted for the cross-validation of this compound antibodies from different vendors.

Western Blotting (WB)

Western blotting is a fundamental technique to verify if an antibody recognizes the target protein at the correct molecular weight.[10][11]

Experimental Workflow:

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate 1. Cell/Tissue Lysis Quantify 2. Protein Quantification Lysate->Quantify Denature 3. Denaturation Quantify->Denature Gel 4. SDS-PAGE Denature->Gel Transfer 5. Protein Transfer to Membrane Gel->Transfer Block 6. Blocking Transfer->Block PrimaryAb 7. Primary Antibody Incubation (anti-Spexin) Block->PrimaryAb Wash1 8. Washing PrimaryAb->Wash1 SecondaryAb 9. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 10. Washing SecondaryAb->Wash2 Substrate 11. Substrate Incubation Wash2->Substrate Image 12. Signal Detection Substrate->Image

Caption: Western Blot experimental workflow.

Protocol:

  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at the vendor-recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A specific antibody should produce a single band at the expected molecular weight of this compound.

Immunohistochemistry (IHC)

IHC allows for the visualization of this compound expression and localization within tissue sections.[12]

Experimental Workflow:

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation 1. Fixation Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization Retrieval 5. Antigen Retrieval Deparaffinization->Retrieval Blocking 6. Blocking Retrieval->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Detection (e.g., DAB) SecondaryAb->Detection Counterstain 10. Counterstaining Detection->Counterstain Dehydration 11. Dehydration & Mounting Counterstain->Dehydration Microscopy 12. Microscopy Dehydration->Microscopy

Caption: Immunohistochemistry experimental workflow.

Protocol:

  • Tissue Preparation: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.[13] Cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[14]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[14]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[15]

  • Primary Antibody Incubation: Incubate sections with the this compound primary antibody overnight at 4°C.[15]

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a DAB substrate kit.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.[13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure the concentration of this compound in biological fluids like serum and plasma.[16] Many vendors provide complete ELISA kits.

Experimental Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Readout Coat 1. Coat Plate with Capture Antibody (Pre-coated plates often used) Block 2. Block Plate Coat->Block Sample 3. Add Standards & Samples Block->Sample Incubate1 4. Incubate Sample->Incubate1 Wash1 5. Wash Incubate1->Wash1 DetectAb 6. Add Detection Antibody Wash1->DetectAb Incubate2 7. Incubate DetectAb->Incubate2 Wash2 8. Wash Incubate2->Wash2 Enzyme 9. Add Enzyme Conjugate (e.g., HRP) Wash2->Enzyme Incubate3 10. Incubate Enzyme->Incubate3 Wash3 11. Wash Incubate3->Wash3 Substrate 12. Add Substrate Wash3->Substrate Stop 13. Stop Reaction Substrate->Stop Read 14. Read Absorbance (450 nm) Stop->Read Analyze 15. Analyze Data Read->Analyze

Caption: ELISA experimental workflow.

Protocol (based on a typical sandwich ELISA kit):

  • Reagent Preparation: Prepare standards and working solutions as per the kit manual.[17]

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate and incubate for 90 minutes at 37°C.[17][18]

  • Detection Antibody: Aspirate and wash the wells. Add 100 µL of biotinylated detection antibody and incubate for 60 minutes at 37°C.[17][18]

  • Enzyme Conjugate: Aspirate and wash. Add 100 µL of HRP conjugate and incubate for 30 minutes at 37°C.[17][18]

  • Substrate and Stop: Aspirate and wash. Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C. Add 50 µL of stop solution.[17][18]

  • Data Acquisition: Immediately read the absorbance at 450 nm.

  • Analysis: Calculate the this compound concentration in samples by interpolating from the standard curve.

By systematically applying these protocols to antibodies from different vendors, researchers can generate the necessary data to confidently select the most suitable reagent for their specific experimental needs, ensuring the accuracy and validity of their findings in the burgeoning field of this compound research.

References

Orthogonal Methods for Validating Spexin ELISA Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the neuropeptide Spexin is critical for advancing research in metabolic diseases, including obesity and diabetes, as well as in understanding its role in various physiological processes. While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and sensitive method for this compound detection, ensuring the accuracy and reliability of these results is paramount. Orthogonal methods, which rely on different analytical principles, are essential for validating ELISA data and providing a more comprehensive understanding of this compound biology. This guide provides a detailed comparison of key orthogonal methods for the validation of this compound ELISA results, complete with experimental protocols and illustrative data.

Introduction to this compound and the Importance of Assay Validation

This compound is a 14-amino acid neuropeptide that has emerged as a key regulator of metabolism, appetite, and other physiological functions.[1][2] It exerts its effects by binding to galanin receptors 2 and 3 (GALR2/3).[2][3] Given its potential as a therapeutic target, the precise measurement of this compound in biological samples is crucial.

ELISAs are a common choice for quantifying this compound due to their sensitivity and ease of use. However, like all immunoassays, they are susceptible to interferences, cross-reactivity, and antibody-related artifacts. Orthogonal validation, using techniques with different separation and detection principles, is therefore a critical step to confirm the specificity and accuracy of ELISA findings.

This compound Signaling Pathway

The binding of this compound to its receptors, GALR2 and GALR3, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the biological significance of this compound quantification.

Spexin_Signaling_Pathway This compound Signaling Pathway This compound This compound GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 G_protein G-protein (Gq/11 or Gi/o) GALR2->G_protein GALR3->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq/11 AC Adenylate Cyclase (AC) G_protein->AC Gi/o PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses (e.g., gene expression, ion channel modulation) Ca_release->Downstream PKC_activation->Downstream PKA ↓ PKA cAMP->PKA PKA->Downstream

Caption: this compound binds to GALR2/3, activating G-proteins and downstream pathways.

Comparison of Orthogonal Validation Methods

The following sections detail the principles, protocols, and comparative performance of Western Blot, Mass Spectrometry, and Radioimmunoassay as orthogonal methods for validating this compound ELISA results.

Experimental Workflow for Orthogonal Validation

A systematic approach is necessary to validate ELISA results effectively. The general workflow involves quantifying this compound in the same set of samples using both the ELISA and an orthogonal method and then comparing the results.

Orthogonal_Validation_Workflow Orthogonal Validation Workflow cluster_ELISA ELISA cluster_Orthogonal Orthogonal Method Sample_Prep_ELISA Sample Preparation ELISA_Assay This compound ELISA Sample_Prep_ELISA->ELISA_Assay ELISA_Results Quantitative Results (pg/mL or ng/mL) ELISA_Assay->ELISA_Results Data_Comparison Data Comparison and Correlation Analysis ELISA_Results->Data_Comparison Sample_Prep_Ortho Sample Preparation Ortho_Method Western Blot / MS / RIA Sample_Prep_Ortho->Ortho_Method Ortho_Results Qualitative/Quantitative Results Ortho_Method->Ortho_Results Ortho_Results->Data_Comparison Biological_Sample Biological Sample (Plasma, Serum, Tissue) Biological_Sample->Sample_Prep_ELISA Biological_Sample->Sample_Prep_Ortho Validation_Conclusion Validation Conclusion Data_Comparison->Validation_Conclusion

Caption: Workflow for validating this compound ELISA results with an orthogonal method.

Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample. For this compound, a small peptide, modifications to the standard protocol are necessary for successful detection.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using an antibody specific to this compound.

Illustrative Performance Comparison:

ParameterThis compound ELISAThis compound Western Blot
Quantification QuantitativeSemi-quantitative
Sensitivity High (pg/mL range)[4][5]Moderate (ng range)
Specificity Dependent on antibody pairHigh (size separation)
Throughput High (96-well plate)Low (individual gels)
Sample Volume Low (µL)Moderate (µL to mL)
Cost per Sample ModerateHigh
Time to Result 4-6 hours1-2 days

Detailed Experimental Protocol for this compound Western Blot:

  • Sample Preparation:

    • For tissue samples, homogenize in RIPA buffer with protease inhibitors.

    • For plasma or serum, dilute samples in PBS.

    • Determine protein concentration using a BCA assay.

    • Mix 20-30 µg of total protein with Laemmli buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Due to this compound's small size (approx. 1.6 kDa), use a high-percentage (16-20%) Tricine-SDS-PAGE gel for better resolution of low molecular weight proteins.

    • Load samples and a low molecular weight protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a 0.2 µm PVDF membrane.

    • Perform a wet transfer at 100V for 60 minutes or a semi-dry transfer according to the manufacturer's instructions.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody against this compound (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for protein and peptide quantification.

Principle: this compound is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their mass-to-charge ratio.

Illustrative Performance Comparison:

ParameterThis compound ELISAThis compound LC-MS/MS
Quantification QuantitativeAbsolute Quantitative
Sensitivity High (pg/mL range)Very High (pg/mL to fg/mL range)
Specificity Dependent on antibody pairVery High (mass-based)
Throughput HighLow to Moderate
Sample Volume Low (µL)Moderate (µL to mL)
Cost per Sample ModerateVery High
Time to Result 4-6 hours1-2 days

Detailed Experimental Protocol for this compound LC-MS/MS:

  • Sample Preparation:

    • Spike the sample with a known amount of stable isotope-labeled this compound as an internal standard.

    • Denature proteins in the sample using urea or another denaturing agent.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight.

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the peptides and reconstitute in a solvent compatible with LC-MS/MS.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Separate peptides on a C18 reverse-phase column using a gradient of acetonitrile.

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target this compound peptides and their corresponding internal standards.

  • Data Analysis:

    • Integrate the peak areas for the target peptides and the internal standard.

    • Calculate the concentration of this compound in the original sample based on the ratio of the endogenous peptide to the internal standard and a standard curve.

Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive in-vitro assay technique used to measure concentrations of antigens by use of antibodies.

Principle: RIA is a competitive binding assay where a radiolabeled antigen (e.g., ¹²⁵I-Spexin) competes with the unlabeled this compound in the sample for a limited number of antibody binding sites.

Illustrative Performance Comparison:

ParameterThis compound ELISAThis compound RIA
Quantification QuantitativeQuantitative
Sensitivity High (pg/mL range)Very High (pg/mL to fg/mL range)[6][7]
Specificity Dependent on antibody pairDependent on antibody
Throughput HighModerate
Sample Volume Low (µL)Low (µL)
Cost per Sample ModerateModerate (plus radioactive handling)
Time to Result 4-6 hours1-3 days

Detailed Experimental Protocol for this compound RIA:

  • Reagent Preparation:

    • Prepare a standard curve of unlabeled this compound.

    • Prepare a fixed concentration of ¹²⁵I-labeled this compound (tracer).

    • Prepare a limiting dilution of the primary this compound antibody.

  • Assay Procedure:

    • Pipette standards, controls, and unknown samples into assay tubes.

    • Add the primary this compound antibody to all tubes (except for the non-specific binding tubes).

    • Add the ¹²⁵I-Spexin tracer to all tubes.

    • Incubate overnight at 4°C to allow for competitive binding.

    • Add a secondary antibody (precipitating antibody) to separate the antibody-bound this compound from free this compound.

    • Incubate to allow for precipitation.

    • Centrifuge the tubes to pellet the antibody-bound complex.

  • Measurement and Analysis:

    • Decant the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

    • The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.

    • Plot a standard curve of the percentage of bound tracer versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the standard curve.

Conclusion

The validation of this compound ELISA results with orthogonal methods is crucial for ensuring data accuracy and reliability. Each orthogonal method offers distinct advantages and disadvantages. Western blotting provides valuable information on protein size and specificity, though it is semi-quantitative. Mass spectrometry offers the highest specificity and the potential for absolute quantification but is expensive and has lower throughput. Radioimmunoassay provides excellent sensitivity but involves the handling of radioactive materials. The choice of the most appropriate orthogonal method will depend on the specific research question, available resources, and the desired level of quantification. By employing these validation strategies, researchers can have greater confidence in their this compound measurements and their biological interpretations.

References

A Comparative Analysis of the Anorexigenic Effects of Spexin and Leptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anorexigenic properties of two key peptides involved in energy homeostasis: Spexin and leptin. By examining their signaling pathways, experimental data from comparative studies, and the methodologies used, this document aims to offer a comprehensive resource for researchers in the fields of metabolism, neuroendocrinology, and therapeutic development.

Introduction

Both this compound and leptin are recognized as anorexigenic hormones, playing crucial roles in the central regulation of food intake and body weight.[1][2] Leptin, a well-established adipokine, signals the status of energy stores to the brain, primarily acting on the hypothalamus to suppress appetite.[3][4][5] this compound, a more recently identified neuropeptide, has emerged as a potent satiety factor, also exerting its effects through hypothalamic pathways.[6][7] Understanding the distinct and overlapping mechanisms of these two peptides is critical for developing novel therapeutic strategies against obesity and metabolic disorders.

Comparative Data on Anorexigenic Effects

The following tables summarize quantitative data from studies directly comparing the effects of this compound and leptin on food intake and body weight. The primary data is derived from intracerebroventricular (ICV) administration in mouse models, allowing for a direct comparison of their central effects.

ParameterTreatment GroupVehicleThis compound (10 µg, ICV)Leptin (2.5 µg, ICV)This compound AS ODN + Leptin
24h Cumulative Food Intake (g) ~3.5~2.5~2.0**~3.0
24h Body Weight Gain (g) ~1.0~0.2~-0.5**~0.8

*Table 1: Comparison of the effects of a single intracerebroventricular (ICV) injection of this compound or leptin on cumulative food intake and body weight gain in mice over 24 hours. Data are approximated from graphical representations in Jeong et al., 2022.[8] *p < 0.05, *p < 0.01 compared to vehicle. This compound AS ODN (antisense oligodeoxynucleotide) was administered to block this compound synthesis.

ParameterTreatment GroupScrambled ODN + LeptinThis compound AS ODN + Leptin
24h Cumulative Food Intake (g) ~2.2 ~3.2
24h Body Weight Gain (g) ~0.1~0.9

*Table 2: Effect of blocking hypothalamic this compound synthesis on the anorexigenic action of leptin. Data are approximated from graphical representations in Jeong et al., 2022.[9] *p < 0.01 compared to the this compound AS ODN + Leptin group, indicating that blocking this compound significantly reversed leptin's effect.

Signaling Pathways

The anorexigenic effects of this compound and leptin are mediated by distinct signaling cascades within the hypothalamus.

Leptin Signaling Pathway

Leptin primarily acts through the long-form leptin receptor (LepRb) in hypothalamic neurons.[3] Binding of leptin to LepRb initiates the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][10] This leads to the phosphorylation of STAT3, which then dimerizes, translocates to the nucleus, and modulates the transcription of genes involved in appetite control, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).[5][11] A key negative feedback regulator of this pathway is the Suppressor of Cytokine Signaling 3 (SOCS3), which is also induced by STAT3 activation.[3][4]

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb JAK2 JAK2 LepRb->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 pSTAT3_n p-STAT3 Dimer pSTAT3->pSTAT3_n Translocation SOCS3_p SOCS3 SOCS3_p->pJAK2 Inhibition POMC_AgRP Transcription of POMC / AgRP pSTAT3_n->POMC_AgRP Modulates SOCS3_g SOCS3 Gene pSTAT3_n->SOCS3_g Induces Anorexia Anorexigenic Effect (Decreased Food Intake) POMC_AgRP->Anorexia SOCS3_g->SOCS3_p Expression

Caption: Leptin signaling pathway in hypothalamic neurons.

This compound Signaling Pathway

This compound exerts its anorexigenic effects by binding to galanin receptors 2 and 3 (GALR2/3).[6][12][13] This interaction in the hypothalamus leads to a reduction in the expression of orexigenic neuropeptides, neuropeptide Y (NPY) and AgRP.[7] The downstream signaling cascade following GALR2/3 activation by this compound is still under active investigation but is known to be distinct from the leptin pathway.

Spexin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GALR Galanin Receptor (GALR2/3) This compound->GALR Downstream Downstream Signaling (G-protein coupled) GALR->Downstream Activation NPY_AgRP Decreased Transcription of NPY / AgRP Downstream->NPY_AgRP Leads to Anorexia Anorexigenic Effect (Decreased Food Intake) NPY_AgRP->Anorexia

Caption: this compound signaling pathway in hypothalamic neurons.

Interplay Between Leptin and this compound

Recent evidence indicates a functional interaction between leptin and this compound in the hypothalamus. Leptin has been shown to increase the expression of this compound mRNA in cells expressing the leptin receptor.[11][14] This suggests that this compound may act as a downstream mediator of leptin's anorexigenic effects.[11] This is further supported by findings that blocking this compound synthesis in the hypothalamus diminishes the anorexigenic effects of leptin.[9][14]

Leptin_Spexin_Interaction Leptin Leptin LepRb LepRb Leptin->LepRb STAT3 STAT3 Activation LepRb->STAT3 Spexin_exp This compound Expression STAT3->Spexin_exp Increases POMC Increased POMC STAT3->POMC Increases This compound This compound Spexin_exp->this compound GALR GALR2/3 This compound->GALR GALR->POMC Increases Anorexia Anorexigenic Effect POMC->Anorexia

Caption: Proposed interaction between leptin and this compound signaling.

Experimental Protocols

The following methodologies are based on the study by Jeong et al. (2022), which provides a direct comparison of this compound and leptin.[11]

Animal Model
  • Species: Male C57BL/6J mice, 8 weeks old.

  • Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to standard chow and water, unless otherwise specified.

Intracerebroventricular (ICV) Cannulation and Injection
  • Surgery: Mice were anesthetized and stereotaxically implanted with a permanent guide cannula into the third ventricle.

  • Recovery: Animals were allowed to recover for at least one week post-surgery.

  • Injection: Peptides (this compound or leptin) or vehicle (saline) were dissolved in sterile saline and administered in a small volume (e.g., 2 µL) via the implanted cannula.

Measurement of Food Intake and Body Weight
  • Acclimation: Mice were individually housed and acclimated to metabolic cages.

  • Fasting: In some experiments, mice were fasted for a specified period (e.g., 24 hours) before ICV injection.

  • Data Collection: Food intake and body weight were measured at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) post-injection.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Tissue Collection: Following the experimental period, mice were euthanized, and the mediobasal hypothalamus (MBH) or specific hypothalamic nuclei (e.g., arcuate nucleus, ARC) were dissected.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the tissue samples and reverse-transcribed into cDNA.

  • qRT-PCR: Quantitative real-time PCR was performed using specific primers for genes of interest (e.g., this compound, POMC, AgRP) and a housekeeping gene for normalization.

Experimental_Workflow start 8-week-old Male Mice cannulation ICV Cannulation (Third Ventricle) start->cannulation recovery 1-week Recovery cannulation->recovery injection ICV Injection (this compound, Leptin, or Vehicle) recovery->injection measurements Measure Food Intake & Body Weight (over 24h) injection->measurements dissection Hypothalamic Dissection measurements->dissection qpcr Gene Expression Analysis (qRT-PCR) dissection->qpcr end Data Analysis qpcr->end

Caption: Experimental workflow for comparing anorexigenic effects.

Conclusion

Both this compound and leptin are potent anorexigenic peptides that act centrally to reduce food intake and body weight. While they operate through distinct primary signaling pathways—GALR2/3 for this compound and JAK-STAT for leptin—emerging evidence points to a significant interplay, with this compound potentially acting as a downstream mediator of leptin's effects. The experimental data robustly supports the anorexigenic properties of both compounds. Further research into their synergistic or independent actions could unveil novel therapeutic avenues for the management of obesity and related metabolic diseases.

References

Differentiating the Roles of Spexin and Kisspeptin in Reproduction: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the neuroendocrine roles of spexin and kisspeptin in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, supported by experimental data and detailed methodologies.

In the intricate neuroendocrine network governing reproduction, the peptides this compound (SPX) and kisspeptin (KISS1) have emerged as significant regulators with largely opposing functions. While kisspeptin is firmly established as a critical initiator and promoter of the reproductive cascade, emerging evidence points to this compound as a key inhibitory signal. This guide provides a comprehensive comparison of their roles, supported by quantitative experimental data and detailed methodologies to aid researchers in the fields of neuroscience, endocrinology, and drug development.

Core Functional Comparison: A Tale of Two Peptides

Kisspeptin is a potent stimulator of the hypothalamic-pituitary-gonadal (HPG) axis, acting as a primary gatekeeper of puberty and a crucial modulator of fertility in both males and females.[1][2][3] It directly activates gonadotropin-releasing hormone (GnRH) neurons, leading to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function.[2][3]

In contrast, this compound is generally considered an inhibitory neuropeptide in the context of reproduction.[4] It has been shown to suppress the HPG axis by negatively regulating GnRH and subsequently decreasing the synthesis and secretion of LH and FSH.[4] However, it is important to note that some recent studies have reported contradictory, stimulatory effects of this compound on the male reproductive axis, suggesting its role may be more complex and potentially species- or context-dependent.[5]

Quantitative Data Presentation

The following tables summarize key quantitative data from in vivo and in vitro studies, highlighting the differential effects of this compound and kisspeptin on reproductive hormones.

Table 1: In Vivo Effects of this compound and Kisspeptin on Gonadotropin Secretion

PeptideSpeciesAdministration RouteDoseEffect on LHEffect on FSHReference
This compound-14a GoldfishIntraperitoneal-Decreased serum levelsNot Measured[4]
This compound Male RatsIntracerebroventricular30 & 100 nmol/µl/hourIncreased serum levelsIncreased serum levels[5]
Kisspeptin-10 Healthy MenIntravenous1.0 nmol/kg/h~3-fold lower increase than GnRH~3-fold lower increase than GnRH[6][7]
Kisspeptin-54 Healthy MenIntravenous1.0 nmol/kg/h~2-fold lower increase than GnRH~2-fold lower increase than GnRH[6][7]

Table 2: In Vitro Effects of this compound and Kisspeptin on Pituitary and Neuronal Function

PeptideCell/Tissue TypeConcentrationEffectReference
This compound-14a Goldfish Primary Pituitary Cells-Significant reduction in LH release[4]
Kisspeptin Mouse GnRH neurons100 nMDepolarization (6.4±0.9 mV) and increased firing rate (0.12±0.07 to 0.68±0.13 Hz)[8]
Kisspeptin Human Granulosa Cells-Reduced proliferation and steroidogenesis[9]

Table 3: Comparative Serum Levels in Fertile and Infertile Males

PeptideGroupMean Serum Level (ng/L)p-valueReference
Kisspeptin Normal Sperm Parameters31.89 ± 3.25<0.001[10]
Altered Sperm Parameters13.23 ± 3.34[10]
This compound Normal Sperm Parameters502.76 ± 19.77<0.001[10]
Altered Sperm Parameters383.57 ± 21.09[10]

Signaling Pathways

The distinct actions of this compound and kisspeptin are mediated by different G protein-coupled receptors and downstream signaling cascades.

Kisspeptin Signaling Pathway

Kisspeptin binds to its receptor, Kiss1R (also known as GPR54), which is predominantly coupled to Gαq/11. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the depolarization of GnRH neurons and the stimulation of GnRH secretion.[11]

Kisspeptin_Signaling Kisspeptin Kisspeptin Kiss1R Kiss1R (GPR54) Kisspeptin->Kiss1R Gq11 Gαq/11 Kiss1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GnRH_Depolarization GnRH Neuron Depolarization Ca_release->GnRH_Depolarization PKC->GnRH_Depolarization GnRH_Secretion GnRH Secretion GnRH_Depolarization->GnRH_Secretion

Kisspeptin Signaling Pathway
This compound Signaling Pathway

This compound exerts its effects by binding to galanin receptors 2 and 3 (GALR2/3). The downstream signaling pathways are less definitively characterized in the context of reproductive regulation but are known to involve multiple kinases, including MAP3/1, AKT, STAT3, and PKA, which have been implicated in the inhibition of granulosa cell proliferation and steroidogenesis.[9]

Spexin_Signaling This compound This compound GALR23 GALR2 / GALR3 This compound->GALR23 Kinases MAP3/1, AKT, STAT3, PKA GALR23->Kinases Inhibition Inhibition of: - Granulosa Cell Proliferation - Steroidogenesis - GnRH Release Kinases->Inhibition

This compound Signaling Pathway

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a framework for researchers investigating the roles of this compound and kisspeptin.

In Vivo Administration and Hormone Measurement

Objective: To determine the in vivo effects of this compound or kisspeptin on gonadotropin secretion.

Methodology:

  • Animal Model: Utilize adult male or female animals (e.g., rats, mice, fish) appropriate for the research question. House animals under controlled conditions (temperature, light/dark cycle) and provide ad libitum access to food and water.

  • Peptide Administration: Dissolve this compound or kisspeptin peptides in a sterile vehicle (e.g., saline). Administer the peptide via the desired route (e.g., intraperitoneal injection, intravenous infusion, or intracerebroventricular injection for central effects). Include a vehicle-only control group.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration. For pulsatile hormone release studies, frequent sampling (e.g., every 5-10 minutes) is necessary.

  • Hormone Measurement (Radioimmunoassay - RIA):

    • Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the sample for binding to a limited amount of specific antibody.

    • Procedure:

      • Incubate plasma/serum samples with a specific primary antibody against the hormone of interest (e.g., anti-LH).

      • Add a known amount of radiolabeled hormone.

      • After incubation, separate antibody-bound hormone from free hormone (e.g., using a secondary antibody precipitation method).

      • Measure the radioactivity of the bound fraction using a gamma counter.

      • Generate a standard curve using known concentrations of the hormone to determine the hormone concentration in the unknown samples. The amount of radioactivity is inversely proportional to the concentration of unlabeled hormone in the sample.[12][13]

InVivo_Workflow Animal_Model Animal Model Selection and Acclimatization Peptide_Admin Peptide Administration (e.g., IV, IP, ICV) Animal_Model->Peptide_Admin Blood_Sampling Serial Blood Sampling Peptide_Admin->Blood_Sampling Hormone_RIA Hormone Measurement (Radioimmunoassay) Blood_Sampling->Hormone_RIA Data_Analysis Data Analysis and Comparison Hormone_RIA->Data_Analysis

In Vivo Experimental Workflow
In Vitro Electrophysiological Recording of GnRH Neurons

Objective: To assess the direct effects of this compound or kisspeptin on the electrical activity of GnRH neurons.

Methodology:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a transgenic mouse expressing a fluorescent reporter in GnRH neurons (e.g., GnRH-GFP).

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare coronal brain slices (e.g., 250 µm thick) containing the preoptic area using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature.

  • Electrophysiological Recording (Perforated Patch-Clamp):

    • Transfer a brain slice to a recording chamber on the stage of an upright microscope equipped with fluorescence and DIC optics.

    • Continuously perfuse the slice with oxygenated aCSF.

    • Identify GnRH-GFP neurons using fluorescence microscopy.

    • Use a glass micropipette filled with an internal solution containing a pore-forming agent (e.g., amphotericin B) to form a high-resistance seal with the membrane of a GnRH neuron.

    • Record baseline membrane potential and firing activity in current-clamp mode.

  • Peptide Application: Bath-apply this compound or kisspeptin at a known concentration and record the changes in membrane potential and firing rate.[8][14]

  • Data Analysis: Analyze the electrophysiological recordings to quantify changes in membrane potential, firing frequency, and other relevant parameters.

Electrophysiology_Workflow Slice_Prep Brain Slice Preparation (GnRH-GFP Mouse) Neuron_ID Identification of GnRH Neurons Slice_Prep->Neuron_ID Patch_Clamp Perforated Patch-Clamp Recording Neuron_ID->Patch_Clamp Peptide_App Bath Application of This compound or Kisspeptin Patch_Clamp->Peptide_App Data_Acq Data Acquisition and Analysis (Membrane Potential, Firing Rate) Peptide_App->Data_Acq

Electrophysiology Workflow

Conclusion

The available evidence strongly supports a dichotomous role for kisspeptin and this compound in the regulation of reproduction. Kisspeptin acts as a potent stimulator, essential for the activation and maintenance of the HPG axis. Conversely, this compound generally functions as an inhibitor, though further research is needed to clarify its precise mechanisms and potential species-specific effects. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further delineate the intricate interplay of these neuropeptides and to explore their potential as therapeutic targets for reproductive disorders.

References

Validating the Specificity of Spexin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of Spexin (SPX) and its interaction with the galanin receptor subtypes 2 (GalR2) and 3 (GalR3) has opened new avenues for therapeutic intervention in a range of disorders, from metabolic diseases to neuropsychiatric conditions. The development and validation of specific antagonists for these receptors are crucial for dissecting the physiological roles of the this compound signaling pathway and for advancing drug discovery programs. This guide provides a comparative overview of commonly used this compound receptor antagonists, their specificity profiles, and the experimental protocols required for their validation.

Data Presentation: Quantitative Comparison of Antagonist Specificity

The specificity of a receptor antagonist is paramount for its utility as a research tool and a potential therapeutic. The following table summarizes the binding affinities (Ki values) of two widely used antagonists, M871 for GalR2 and SNAP 37889 for GalR3, against the three galanin receptor subtypes. Lower Ki values indicate higher binding affinity.

AntagonistTarget ReceptorGalR1 Ki (nM)GalR2 Ki (nM)GalR3 Ki (nM)Selectivity Profile
M871 GalR2420[1][2][3][4]13.1 [1][2][3][4]>10,000[1]~32-fold selectivity for GalR2 over GalR1
SNAP 37889 GalR3>10,000[5][6]>10,000[5][6]~15 - 17.4 [5][7]Highly selective for GalR3

This compound Signaling Pathways

This compound binding to GalR2 and GalR3 initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to designing and interpreting functional validation assays for antagonists.

Spexin_Signaling_Pathways cluster_GalR2 GalR2 Signaling cluster_GalR3 GalR3 Signaling SPX_GalR2 This compound GalR2 GalR2 SPX_GalR2->GalR2 Gq Gq GalR2->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CREB CREB Ca2->CREB ERK ERK PKC->ERK pERK pERK ERK->pERK pCREB pCREB CREB->pCREB Cellular_Response_GalR2 Cellular Response pERK->Cellular_Response_GalR2 pCREB->Cellular_Response_GalR2 SPX_GalR3 This compound GalR3 GalR3 SPX_GalR3->GalR3 Gi Gi GalR3->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_GalR3 Cellular Response PKA->Cellular_Response_GalR3 Antagonist_Validation_Workflow cluster_workflow Antagonist Validation Workflow Start Synthesize/Acquire Antagonist Compound Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Ki at GalR1, GalR2, GalR3 Binding_Assay->Determine_Ki Selective Is the Antagonist Selective? Determine_Ki->Selective Functional_Assay_GalR2 GalR2 Functional Assay (IP Accumulation) Selective->Functional_Assay_GalR2 Yes, for GalR2 Functional_Assay_GalR3 GalR3 Functional Assay (cAMP Inhibition) Selective->Functional_Assay_GalR3 Yes, for GalR3 Redesign Redesign/Optimize Compound Selective->Redesign No In_Vivo_Studies In Vivo Studies (e.g., behavioral, metabolic) Functional_Assay_GalR2->In_Vivo_Studies Functional_Assay_GalR3->In_Vivo_Studies Validated_Antagonist Validated Selective Antagonist In_Vivo_Studies->Validated_Antagonist Redesign->Start

References

Comparative Proteomic Analysis of Spexin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anticipated proteomic landscape in cells treated with Spexin (SPX), a novel peptide hormone with significant implications for metabolic regulation. While direct, large-scale comparative proteomic studies on this compound-treated cells are not yet widely available in published literature, this document synthesizes current knowledge on this compound's physiological effects and signaling pathways to offer a predictive overview for researchers, scientists, and drug development professionals. The information presented is based on a comprehensive review of existing experimental data from various cellular and animal models.

This compound, a highly conserved 14-amino acid peptide, is emerging as a key player in energy homeostasis, with demonstrated effects on adipose tissue, liver, skeletal muscle, and the pancreas.[1][2][3] It is known to interact with galanin receptors 2 and 3 (GALR2/3) to mediate its biological functions.[4][5][6][7][8] Understanding the global protein expression changes induced by this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics targeting metabolic diseases.

Expected Proteomic Changes in this compound-Treated Cells

Based on the known physiological effects of this compound, a comparative proteomic analysis of this compound-treated versus untreated cells is anticipated to reveal significant alterations in proteins involved in several key cellular processes. The following tables summarize these expected changes, categorized by the primary cell types and metabolic pathways affected by this compound.

Adipocytes

This compound has been shown to regulate adipogenesis and fat tissue metabolism.[4] In obese humans, this compound is the most down-regulated gene in fat.[4] Treatment with this compound is expected to alter the expression of proteins involved in lipolysis, lipogenesis, and glucose uptake.

Metabolic Process Expected Protein Regulation by this compound Key Protein Candidates Supporting Evidence
Lipolysis UpregulationHormone-sensitive lipase (HSL) (phosphorylated form), Adipose triglyceride lipase (ATGL)This compound stimulates lipolysis by increasing the phosphorylation of HSL.[4]
Lipogenesis DownregulationFatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC), Sterol regulatory element-binding protein 1 (SREBP-1)This compound inhibits lipogenesis in human adipocytes and murine 3T3-L1 cells.[1][2]
Glucose Uptake DownregulationGlucose transporter type 4 (GLUT4)This compound inhibits glucose uptake in human adipocytes and murine 3T3-L1 cells.[1][4]
Adipogenesis DownregulationPeroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), CCAAT/enhancer-binding protein beta (C/EBPβ), Fatty acid-binding protein 4 (FABP4)This compound inhibits adipogenesis and down-regulates the mRNA expression of proadipogenic genes.[4]
Hepatocytes

In the liver, this compound plays a role in reducing hepatic fat accumulation by modulating lipogenesis and β-oxidation.[1][2][3]

Metabolic Process Expected Protein Regulation by this compound Key Protein Candidates Supporting Evidence
Lipogenesis DownregulationSREBP-1c, FASN, ACCThis compound reduces hepatic fat accumulation by modulating lipogenesis.[1][2][3]
β-Oxidation UpregulationCarnitine palmitoyltransferase 1 (CPT1), Peroxisome proliferator-activated receptor alpha (PPARα)This compound reduces hepatic fat accumulation by modulating β-oxidation.[1][2][3]
Skeletal Muscle Cells

This compound has been shown to increase glucose uptake in skeletal muscle.[1][2][3]

Metabolic Process Expected Protein Regulation by this compound Key Protein Candidates Supporting Evidence
Glucose Uptake UpregulationGlucose transporter type 4 (GLUT4)This compound is effective in increasing glucose uptake by upregulating glucose transporter 4.[1][2][3]

Signaling Pathways Modulated by this compound

The effects of this compound are primarily mediated through the activation of GALR2 and GALR3. This interaction initiates downstream signaling cascades that ultimately lead to the observed changes in cellular metabolism. A key pathway implicated in this compound's action is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[9]

Spexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GALR2 GALR2 This compound->GALR2 GALR3 GALR3 This compound->GALR3 Gq11 Gq/11 GALR2->Gq11 activates GALR3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates MEK MEK1/2 PKC->MEK activates ERK ERK1/2 MEK->ERK phosphorylates CREB CREB ERK->CREB phosphorylates Cellular_Response Cellular Response (e.g., Altered Gene Expression) CREB->Cellular_Response regulates

Caption: this compound signaling through GALR2/3 and the MAPK/ERK pathway.

Experimental Protocols

While a direct comparative proteomic workflow for this compound-treated cells is not yet established in the literature, a standard quantitative proteomic analysis would be the ideal approach. Below is a generalized workflow that can be adapted for this purpose.

Proteomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_ms_analysis 2. Mass Spectrometry cluster_data_analysis 3. Data Analysis Cell_Culture Cell Culture (e.g., Adipocytes, Hepatocytes) Treatment Treatment (Control vs. This compound) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Digestion->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID Quantification Protein Quantification (Label-free or Labeled) Protein_ID->Quantification Bioinformatics Bioinformatic Analysis (Pathway, GO, etc.) Quantification->Bioinformatics

Caption: A generalized workflow for comparative proteomics.

Key Methodologies from Supporting Studies:
  • Cell Culture and Treatment:

    • Murine 3T3-L1 preadipocytes are a common model system for studying adipogenesis.[4]

    • Primary human adipocytes can be isolated from adipose tissue biopsies.[4]

    • This compound is typically used at concentrations ranging from 1 to 1000 nM in in vitro studies.[10]

  • Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from cells, and cDNA is synthesized.

    • Quantitative real-time PCR is performed using primers specific for target genes (e.g., PPARγ, FASN, GLUT4).

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

  • Protein Expression Analysis (Western Blot):

    • Cell lysates are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are incubated with primary antibodies against specific proteins of interest (e.g., phosphorylated HSL, total HSL, GLUT4).

    • Protein bands are detected using secondary antibodies and a chemiluminescent substrate.

  • Functional Assays:

    • Lipolysis Assay: Measurement of glycerol or free fatty acid release from adipocytes.

    • Lipogenesis Assay: Measurement of the incorporation of a labeled substrate (e.g., [14C]-glucose) into lipids.

    • Glucose Uptake Assay: Measurement of the uptake of a labeled glucose analog (e.g., 2-deoxy-[3H]-glucose).

    • Fatty Acid Uptake Assay: Determination of the uptake of radiolabeled long-chain fatty acids (e.g., [3H]-oleate).

Conclusion and Future Directions

The existing body of research strongly suggests that this compound is a critical regulator of metabolic processes in various cell types. While direct comparative proteomic data is currently lacking, the convergence of evidence from genetic and functional studies provides a solid framework for predicting the proteomic landscape of this compound-treated cells.

Future research employing high-resolution mass spectrometry-based proteomics is essential to comprehensively map the protein expression and post-translational modification changes induced by this compound. Such studies will not only validate the expected changes outlined in this guide but will also undoubtedly uncover novel protein targets and signaling pathways, further cementing the therapeutic potential of this compound for metabolic disorders. This guide serves as a foundational resource for designing and interpreting these future proteomic investigations.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Spexin

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for the peptide hormone Spexin. Due to its classification as harmful if swallowed and highly toxic to aquatic life with lasting effects, proper disposal is critical for environmental safety and laboratory compliance.

All waste containing this compound, including unused product, contaminated labware, and solutions, must be disposed of through an approved hazardous waste disposal facility.[1] Under no circumstances should this compound or its containers be released into the environment.[1] Consultation with your institution's Environmental Health & Safety (EHS) office is mandatory to ensure compliance with all local, state, and federal regulations.[2][3]

Handling and Waste Segregation

Before disposal, proper handling and segregation of this compound waste are essential. Always handle this compound in designated research areas while wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection.[2]

Key Handling & Segregation Steps:

  • Categorize as Chemical Waste: All materials contaminated with this compound should be treated as chemical waste, not biological waste.[3]

  • Use Designated Containers: Collect all this compound waste in clearly labeled, leak-proof containers.[2]

  • Labeling: Waste containers must be clearly marked with "Hazardous Chemical Waste," the name "this compound," and the appropriate hazard symbols.[2]

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.[3]

Disposal Protocol for this compound Waste

The following step-by-step guide outlines the general procedure for the disposal of this compound. This should be adapted to the specific protocols of your institution as directed by your EHS department.

  • Collection:

    • Solid Waste: Place contaminated items such as gloves, pipette tips, and empty vials into a designated, labeled hazardous waste container.[2]

    • Liquid Waste: Collect all aqueous solutions containing this compound in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

    • Sharps: Any needles or other sharps used for this compound administration must be disposed of in a designated sharps container.[4]

  • Storage:

    • Store waste containers in a cool, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Contact EHS for Pickup:

    • Once the waste container is full, or in accordance with your institution's guidelines, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

Hazard and Safety Data Summary

The following table summarizes the key hazard and safety information for this compound based on available Material Safety Data Sheets (MSDS).

Hazard ClassificationGHS StatementsPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[1]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.P391: Collect spillage.[1]
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.[1]

This compound Signaling Pathway

This compound is a neuropeptide that acts as a selective agonist for the galanin receptors GAL2 and GAL3. This interaction triggers downstream signaling cascades within the cell.

Spexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GAL2R GALR2 This compound->GAL2R GAL3R GALR3 This compound->GAL3R G_Protein G-Protein Coupled Signaling GAL2R->G_Protein activates GAL3R->G_Protein activates Cellular_Response Cellular Response (e.g., inhibition of fatty acid uptake) G_Protein->Cellular_Response leads to

Caption: this compound activates GALR2 and GALR3, initiating intracellular signaling.

General Laboratory Waste Disposal Workflow

The following diagram illustrates a general workflow for the disposal of chemical waste like this compound within a laboratory setting, emphasizing the critical role of the institutional EHS office.

Chemical_Waste_Disposal_Workflow Start Waste Generation (this compound contaminated material) Segregate Segregate as Chemical Waste Start->Segregate Container Place in Labeled, Approved Container Segregate->Container Store Store in Designated Waste Area Container->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Pickup Licensed Waste Hauler Picks Up Waste EHS_Contact->Pickup Yes End Final Disposal at Approved Facility Pickup->End

Caption: Workflow for proper chemical waste disposal in a laboratory setting.

References

Personal protective equipment for handling Spexin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Spexin. Following these procedures will help ensure laboratory safety and maintain the integrity of the peptide.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, particularly in its trifluoroacetate (TFA) salt form, presents several hazards that necessitate the use of appropriate personal protective equipment. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to safety protocols is paramount.

Minimum Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2] When there is a splash hazard, such as when handling solutions, chemical safety goggles should be worn.[2][3] For pouring large volumes, a face shield worn over safety glasses or goggles is recommended.[2]

  • Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, are required for incidental contact.[2][3] If direct contact with a chemical occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[2] For tasks with a higher risk of exposure, consider wearing double nitrile gloves.[2]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory when working in a laboratory with chemical hazards.[2]

  • Respiratory Protection: When handling lyophilized this compound powder, especially in larger quantities, a dust respirator is recommended to avoid inhalation.[3][4] All handling of the powder should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and aerosol formation.[1]

Operational and Disposal Plans

Proper handling and disposal are critical for both user safety and environmental protection.

Handling Lyophilized this compound:

  • Acclimatization: Before opening, allow the sealed container of lyophilized this compound to warm to room temperature in a desiccator.[4][5] This prevents the condensation of moisture, which can reduce the peptide's stability and overall content.[4][5]

  • Weighing: Weigh the desired amount of peptide quickly in a well-ventilated area or fume hood.[4][5] Keep the container tightly sealed when not in use.[3][4]

  • Solubilization: The solubility of this compound depends on its amino acid composition.[4] For peptides with a high proportion of hydrophobic amino acids, dissolving in a small amount of an organic solvent like DMSO or DMF before diluting with a buffer may be necessary.[4] Sonication can help dissolve larger particles, but avoid excessive heating.[4]

Handling this compound in Solution:

  • Cross-Contamination: Use sterile techniques and appropriate filters (e.g., 0.22 μm filter for water-based solutions) to prevent contamination.[6]

  • Stability: Peptides containing certain amino acids, such as Met, Cys, and Trp, are susceptible to oxidation.[4][5] For these, using oxygen-free buffers or adding reducing agents may be necessary.[4][5] Peptides with free Cys residues should be dissolved in acidic buffers to prevent rapid oxidation.[4]

Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of this compound waste according to all federal, state, and local environmental regulations.[1][3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Precautions: Avoid releasing this compound into the environment, as it is very toxic to aquatic life.[1] Prevent contaminated wastewater from being discharged without proper treatment.[3]

Quantitative Data Summary

ParameterValue/InstructionCitation
GHS Hazard Class (this compound TFA) Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[1]
Storage (Lyophilized Powder) Store at -20°C for long-term storage. May be stored at 4°C for short-term use.[1][3][4]
Storage (In Solution) Aliquot and store frozen below -15°C (preferably at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Long-term storage in solution is not recommended.[1][4][5][7]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[1] Rinse your mouth.[1] Do NOT induce vomiting.[8]

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water.[1][8]

  • Eye Contact: Remove any contact lenses and flush the eyes immediately with large amounts of water, holding the eyelids apart.[1][8] Seek prompt medical attention.[1][8]

  • Inhalation: Move to fresh air.[1][3] If breathing is difficult, provide respiratory support.[8]

Accidental Release Measures:

  • Wear appropriate personal protective equipment, including a respirator, chemical safety goggles, and heavy rubber gloves.[3]

  • Sweep up the spilled solid material, avoiding dust formation, and place it in a sealed bag or container for waste disposal.[3]

  • Clean the spill area thoroughly.

Diagrams

Spexin_Handling_Workflow cluster_prep Preparation & Weighing cluster_solution Solution Preparation & Use cluster_disposal Disposal Receive Receive this compound Store Store Lyophilized Peptide at -20°C Receive->Store Acclimate Acclimate to Room Temp in Desiccator Store->Acclimate Weigh Weigh Powder in Ventilated Area (Fume Hood) Acclimate->Weigh Reconstitute Reconstitute with Appropriate Solvent/Buffer Weigh->Reconstitute Collect Collect Waste (Solid & Liquid) Weigh->Collect e.g., weigh paper Use Use in Experiment Reconstitute->Use Reconstitute->Collect e.g., contaminated tips Store_Sol Store Aliquots at -20°C or below Use->Store_Sol Use->Collect Dispose Dispose as Hazardous Waste (Follow Regulations) Collect->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.